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  • Product: JNJ-54166060
  • CAS: 1627900-42-8

Core Science & Biosynthesis

Foundational

JNJ-54166060: Pharmacological Profiling and IC50 Determination for Human and Mouse P2X7 Receptors

Executive Summary The purinergic P2X7 receptor is an ATP-gated non-selective cation channel that functions as a critical gatekeeper of neuroinflammation[1]. Upon activation by high concentrations of extracellular ATP—a c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The purinergic P2X7 receptor is an ATP-gated non-selective cation channel that functions as a critical gatekeeper of neuroinflammation[1]. Upon activation by high concentrations of extracellular ATP—a classic Damage-Associated Molecular Pattern (DAMP)—the receptor opens, triggering the assembly of the NLRP3 inflammasome. This leads to caspase-1 activation and the subsequent release of pro-inflammatory cytokines such as IL-1β[1][2].

JNJ-54166060 is a highly potent, selective, and orally bioavailable small-molecule antagonist of the P2X7 receptor, belonging to the 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine class[3]. Developed to overcome the liver microsomal stability issues of earlier scaffolds, it exhibits excellent brain penetrance, making it a highly valuable pharmacological tool for neuropsychiatric and neurodegenerative research[3][4].

Quantitative Pharmacological Profile & Cross-Species Kinetics

Species-specific pharmacology is a well-documented hurdle in P2X7 drug development. The allosteric binding pockets of P2X7 receptors exhibit significant sequence divergence between human and rodent orthologs. JNJ-54166060 demonstrates a distinct species shift, which must be accounted for when translating findings from murine disease models to human clinical applications[3][5].

Table 1: IC50 Values of JNJ-54166060 Across Species

Target ReceptorIC50 Value (nM)Fold-Shift (vs. Human)Pharmacological Implication
Human P2X7 (hP2X7)4 nM1.0xHighly potent target engagement for clinical translation[3][6].
Mouse P2X7 (mP2X7)72 nM18.0xRequires higher dosing in murine preclinical efficacy models[6][7].
Rat P2X7 (rP2X7)115 nM28.8xRelevant for establishing safety margins in rat toxicology studies[3][6].

Note: The 18-fold rightward shift in IC50 from human to mouse P2X7 is driven by non-conserved amino acid residues within the allosteric binding pocket of the imidazopyridine scaffold[3][5].

Mechanism of Action: P2X7-Driven Inflammasome Activation

JNJ-54166060 acts as a negative allosteric modulator. By binding to the P2X7 receptor, it prevents the ATP-induced conformational changes required for pore dilation. This blockade halts the downstream efflux of intracellular potassium (K+), which is the obligate trigger for NLRP3 inflammasome oligomerization[1][2].

MOA ATP Extracellular ATP (Danger Signal) P2X7 P2X7 Receptor (Ion Channel) ATP->P2X7 Activates JNJ JNJ-54166060 (P2X7 Antagonist) JNJ->P2X7 Allosteric Block IonFlux Ca2+ Influx & K+ Efflux P2X7->IonFlux Pore Opening NLRP3 NLRP3 Inflammasome Assembly IonFlux->NLRP3 Triggers Caspase Caspase-1 Activation NLRP3->Caspase Cleaves IL1b Mature IL-1β Release (Neuroinflammation) Caspase->IL1b Secretion

Mechanism of P2X7 receptor activation and inhibition by JNJ-54166060.

Experimental Methodologies: Self-Validating Protocols

To accurately determine the IC50 values of JNJ-54166060, a high-throughput intracellular calcium mobilization assay using a Fluorescent Imaging Plate Reader (FLIPR) is employed.

Causality of Experimental Design:

  • Target Isolation: We utilize HEK293 cells stably transfected with either recombinant hP2X7 or mP2X7. Using primary immune cells introduces confounding variables due to the presence of other purinergic receptors (e.g., P2X4, P2Y2) that also mobilize calcium[1].

  • Agonist Selection: BzATP (2'(3')-O-(4-benzoylbenzoyl)ATP) is used instead of endogenous ATP. BzATP is significantly more potent at the P2X7 receptor and resists degradation by ectonucleotidases, providing a stable, reproducible activation window[1].

Protocol 1: FLIPR Calcium Mobilization Assay (IC50 Determination)
  • Cell Plating: Seed HEK293-hP2X7 or HEK293-mP2X7 cells at 20,000 cells/well in 384-well poly-D-lysine coated plates. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading: Remove media and add 20 µL of Assay Buffer containing 2 µM Fluo-4 AM (a calcium-sensitive fluorescent dye) and 2.5 mM probenecid (to inhibit dye efflux). Incubate for 45 minutes at 37°C.

  • Compound Incubation: Add JNJ-54166060 in a 10-point half-log concentration response curve (ranging from 10 µM to 0.3 nM). Incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Agonist Addition & Readout: Transfer the plate to the FLIPR. Record baseline fluorescence for 10 seconds. Automatically inject BzATP at its pre-determined EC80 concentration (typically 10-30 µM depending on the species ortholog). Record peak fluorescence (Ex: 488 nm, Em: 525 nm) over 3 minutes.

  • Data Analysis: Calculate the percentage of inhibition relative to vehicle controls. Fit the data to a 4-parameter logistic non-linear regression model to derive the IC50.

The Self-Validating System

A protocol is only as reliable as its internal controls. This assay is engineered with strict validation checkpoints to ensure data integrity:

  • Z'-Factor Calculation: The Z'-factor between the Max signal (BzATP + Vehicle) and Min signal (Buffer + Vehicle) must be ≥ 0.5 . A lower value indicates unacceptable assay variance, triggering an automatic rejection of the dataset.

  • Orthogonal Reference: A well-characterized P2X7 antagonist (e.g., A-740003 or A-804598) is run in parallel[8]. If the reference IC50 deviates by >0.5 log units from historical data, the plate is invalidated.

Workflow CellPrep 1. Cell Prep (hP2X7/mP2X7) DyeLoad 2. Dye Loading (Fluo-4 AM) CellPrep->DyeLoad CompInc 3. JNJ-54166060 Incubation DyeLoad->CompInc Agonist 4. BzATP Addition (EC80) CompInc->Agonist Readout 5. FLIPR Readout (Ca2+ Flux) Agonist->Readout Validation 6. Data Validation (Z' > 0.5) Readout->Validation

Self-validating high-throughput screening workflow for P2X7 IC50 determination.

Translational Pharmacokinetics & ADME Considerations

JNJ-54166060 is not just a potent in vitro binder; it possesses highly favorable in vivo properties. It exhibits an ED50 of 2.3 mg/kg in rats and achieves a significant brain-to-plasma ratio of approximately 3, confirming its utility as a CNS-penetrant compound[3][4][9].

Critical Pharmacokinetic Pitfall: Researchers must note that JNJ-54166060 is a regioselective inhibitor of midazolam CYP3A metabolism, demonstrating potent inhibition of CYP3A4 (IC50 = 2 µM)[3][10]. This requires careful consideration during polypharmacy studies or co-administration in vivo, as it may alter the clearance rates of co-administered drugs metabolized by the CYP3A family[3].

References

  • Swanson, D. M., et al. (2016). Identification of (R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone (JNJ 54166060), a Small Molecule Antagonist of the P2X7 receptor. Journal of Medicinal Chemistry, 59(18), 8535-8548.

  • Letavic, M. A., et al. (2018). Recent Advances in CNS P2X7 Physiology and Pharmacology: Focus on Neuropsychiatric Disorders. Frontiers in Pharmacology, 9, 30.

  • MedChemExpress. JNJ-54166060 | P2X7 Receptor Antagonist Product Data.

Sources

Exploratory

Targeting Neuroinflammation: The Role of JNJ-54166060 in Modulating Microglial P2X7 Receptor Activation

Executive Summary Neuroinflammation is increasingly recognized as a core driver of neurodegenerative and neuropsychiatric diseases. At the center of this inflammatory cascade is the microglial P2X7 receptor (P2X7R), an A...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Neuroinflammation is increasingly recognized as a core driver of neurodegenerative and neuropsychiatric diseases. At the center of this inflammatory cascade is the microglial P2X7 receptor (P2X7R), an ATP-gated ion channel that acts as a primary danger sensor in the central nervous system (CNS) 1. JNJ-54166060 is a highly selective, orally bioavailable, and CNS-penetrant small molecule antagonist of the P2X7R 2. Developed to overcome the liver microsomal stability issues of earlier imidazopyridine scaffolds, JNJ-54166060 provides researchers with a robust pharmacological tool to interrogate microglial activation and its downstream consequences in vivo and in vitro 3.

Mechanistic Grounding: The P2X7 Receptor and Microglial Activation

Microglia, the resident innate immune cells of the CNS, require a tightly regulated, two-step signal to initiate an inflammatory response:

  • Signal 1 (Priming): Pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), bind to Toll-like receptor 4 (TLR4). This activates NF-κB, leading to the transcriptional upregulation of IL1B (producing pro-IL-1β) and NLRP34.

  • Signal 2 (Activation): Under pathological conditions (e.g., trauma, neurodegeneration), damaged cells release high concentrations of ATP—a damage-associated molecular pattern (DAMP) 4. Extracellular ATP binds to the microglial P2X7R, triggering a massive efflux of intracellular potassium (K+). This ionic shift is the critical trigger for the assembly of the NLRP3 inflammasome, which subsequently activates Caspase-1 to cleave pro-IL-1β into its mature, highly inflammatory form, IL-1β 1.

JNJ-54166060 effectively blocks this second signal. By antagonizing the P2X7R pore, it prevents ATP-driven K+ efflux, thereby arresting inflammasome assembly and halting the neuroinflammatory cascade at its source 5.

Pathway ATP Extracellular ATP (DAMP) P2X7R P2X7 Receptor (Microglia) ATP->P2X7R Activates K_efflux Potassium (K+) Efflux P2X7R->K_efflux Triggers JNJ JNJ-54166060 (Antagonist) JNJ->P2X7R Blocks NLRP3 NLRP3 Inflammasome Assembly K_efflux->NLRP3 Induces Caspase Caspase-1 Activation NLRP3->Caspase Promotes IL1b Mature IL-1β Release Caspase->IL1b Cleaves TLR4 TLR4 Activation (e.g., LPS) Pro_IL1b Pro-IL-1β Synthesis TLR4->Pro_IL1b Primes (Signal 1) Pro_IL1b->IL1b Cleaved by Neuroinflammation Neuroinflammation & Neurodegeneration IL1b->Neuroinflammation Drives

Fig 1: P2X7R-mediated neuroinflammatory cascade and the inhibitory mechanism of JNJ-54166060.

Pharmacological Profile of JNJ-54166060

JNJ-54166060 demonstrates excellent cross-species oral bioavailability and a favorable half-life, making it highly suitable for chronic in vivo dosing paradigms [[6]](). Notably, it exhibits a brain-to-plasma (B/P) ratio of 0.84, confirming its ability to cross the blood-brain barrier (BBB) and engage central targets effectively 7. Furthermore, it displays a unique cytochrome P450 (CYP) profile, acting as a regioselective inhibitor of CYP3A-mediated midazolam metabolism 3.

Table 1: Pharmacokinetic and Pharmacodynamic Properties of JNJ-54166060

ParameterValue (Species)Reference
Target P2X7 Receptor6
IC50 (In Vitro) 4 nM (Human), 115 nM (Rat), 72 nM (Mouse)[[6]]()
Oral Bioavailability 55% (Rat), >100% (Dog), 54% (Monkey)6
Cmax 375 ng/mL (Rat), 1249 ng/mL (Dog), 389 ng/mL (Monkey)6
Half-life (T1/2) 1.7 h (Rat), 11.9 h (Dog), 4.2 h (Monkey)[[6]]()
In Vivo ED50 2.3 mg/kg (Rat)3
Brain/Plasma Ratio 0.847

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, experimental workflows utilizing JNJ-54166060 must be designed as self-validating systems. The protocols below outline the necessary causal steps and internal controls required to isolate P2X7R-specific effects.

Workflow Culture 1. Microglia Culture Prime 2. LPS Priming (TLR4) Culture->Prime Inhibit 3. JNJ-54166060 Incubation Prime->Inhibit Activate 4. BzATP Stimulation Inhibit->Activate Collect 5. Supernatant Collection Activate->Collect Analyze 6. IL-1β Quantification Collect->Analyze

Fig 2: Self-validating experimental workflow for in vitro microglial IL-1β release assays.

Protocol A: In Vitro Assessment of Microglial IL-1β Inhibition

Objective: Quantify the potency of JNJ-54166060 in blocking inflammasome-mediated IL-1β release.

  • Microglial Seeding: Seed primary rodent microglia or immortalized BV2 cells in a 96-well plate. Causality: Microglia are the primary CNS resident cells expressing functional P2X7R at levels sufficient to drive neuroinflammation.

  • TLR4 Priming (Signal 1): Incubate cells with 100 ng/mL LPS for 3-4 hours. Causality: P2X7R activation alone cannot induce IL-1β release without the prior transcriptional upregulation of pro-IL-1β via TLR4/NF-κB signaling.

  • Antagonist Incubation: Add JNJ-54166060 (dose-response range: 0.1 nM – 1000 nM) and incubate for 30 minutes. Causality: Pre-incubation ensures the antagonist fully occupies the P2X7R binding site before the introduction of a high-concentration agonist.

  • P2X7R Activation (Signal 2): Stimulate cells with 1 mM BzATP (a potent, synthetic ATP analog) for 30-60 minutes. Causality: BzATP triggers massive K+ efflux through the P2X7R pore, assembling the NLRP3 inflammasome to cleave pro-IL-1β.

  • Quantification & Self-Validation: Collect the supernatant and analyze via ELISA or HTRF.

    • Self-Validating Controls: The assay must include an LPS-only control (which should yield minimal mature IL-1β, proving Signal 2 is required) and a Vehicle + BzATP control (to establish the maximum signal window and confirm receptor functionality).

Protocol B: In Vivo Target Engagement via Ex Vivo Autoradiography

Objective: Confirm that systemically administered JNJ-54166060 crosses the BBB and occupies central P2X7 receptors.

  • Dosing: Administer JNJ-54166060 orally to rodent subjects (e.g., 1, 3, 10 mg/kg). Causality: Oral dosing leverages the compound's high bioavailability (55% in rats) to assess true translational pharmacokinetics 6.

  • Tissue Harvest: Euthanize subjects at Tmax (approx. 1-2 hours post-dose) and rapidly freeze the brain.

  • Radioligand Displacement: Section the brain and incubate slices with a P2X7R-specific radiotracer (e.g., [3H]JNJ-54232334) [[8]](). Causality: If JNJ-54166060 has successfully penetrated the brain and engaged the target, it will competitively inhibit the binding of the radiotracer.

  • Analysis: Measure the reduction in radioactive signal compared to vehicle-dosed animals to calculate the ED50 (expected ~2.3 mg/kg) 3.

Translational Applications in Neurodegenerative and Psychiatric Disorders

The robust pharmacological profile of JNJ-54166060 positions it as a critical tool for investigating several CNS pathologies:

  • Parkinson's Disease (PD): Microglial activation in the substantia nigra is a hallmark of PD. P2X7R is overexpressed in PD models, and antagonizing P2X7R prevents dopaminergic neuron death by halting the release of neurotoxic cytokines 4.

  • Mood Disorders (Depression & Bipolar): Elevated IL-1β is found in the cerebrospinal fluid of patients with treatment-resistant depression. P2X7R antagonism presents a novel mechanism for targeting neuroinflammation-driven psychiatric conditions, offering an alternative to traditional monoaminergic therapies 79.

  • Multiple Sclerosis (MS): Demyelination is exacerbated by microglial and astrocytic P2X7R activation. Blocking this receptor reduces focal inflammatory lesions in preclinical models 1.

References

  • Title: JNJ-54166060 | P2X7 Receptor Antagonist | MedChemExpress Source: medchemexpress.com URL: 6

  • Title: JNJ 54166060 | P2X7 antagonist | Probechem Biochemicals Source: probechem.com URL: 2

  • Title: Identification of (R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone (JNJ 54166060), a Small Molecule Antagonist of the P2X7 receptor Source: PubMed (nih.gov) URL: 3

  • Title: ATP-activated P2X7 receptor in the pathophysiology of mood disorders and as an emerging target for the development of novel anti-depressants Source: whiterose.ac.uk URL: 7

  • Title: P2X7 Receptors in Neurodegeneration: Potential Therapeutic Applications From Basic to Clinical Approaches Source: PMC (nih.gov) URL: 1

  • Title: Purinergic Receptor (P2X7R): A Promising Anti-Parkinson's Drug Target Source: Advanced Pharmaceutical Bulletin (tbzmed.ac.ir) URL: 4

  • Title: Recent Advances in CNS P2X7 Physiology and Pharmacology: Focus on Neuropsychiatric Disorders Source: PMC (nih.gov) URL: 9

  • Title: Radioligands Targeting the Purinergic P2X Receptors Source: MDPI URL: 8

  • Title: Synthesis and Characterization of the Novel Rodent-Active and CNS-Penetrant P2X7 Receptor Antagonist Lu AF27139 Source: ACS Publications URL: 5

Sources

Foundational

An In-Depth Technical Guide to Assessing the In Vivo Blood-Brain Barrier Permeability of JNJ-54166060

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals The blood-brain barrier (BBB) represents a formidable challenge in the development of therapeutics fo...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

The blood-brain barrier (BBB) represents a formidable challenge in the development of therapeutics for central nervous system (CNS) disorders. This highly selective, semipermeable border of endothelial cells prevents the passage of most compounds from the circulating blood into the brain. For a CNS drug to be effective, it must efficiently cross this barrier to reach its target. JNJ-54166060 is a potent and orally bioavailable antagonist of the P2X7 receptor, a key player in neuroinflammatory processes. The role of the P2X7 receptor in modulating BBB integrity makes the characterization of JNJ-54166060's ability to permeate the BBB a critical step in its development for neurological indications.[1][2]

This guide provides a comprehensive overview of the in vivo methodologies to rigorously assess the BBB permeability of JNJ-54166060. It is designed to equip researchers with the foundational knowledge and practical protocols to generate robust and reliable data, moving beyond a simple checklist of procedures to an in-depth understanding of the "why" behind the "how."

The Rationale: P2X7 Receptor Antagonism and the Blood-Brain Barrier

The P2X7 receptor, an ATP-gated ion channel, is a critical component of the inflammatory cascade in the CNS. Its activation on microglia and other cells can lead to the release of pro-inflammatory cytokines, contributing to the breakdown of the tight junctions that form the backbone of the BBB.[3][4] By blocking this receptor, JNJ-54166060 has the potential to mitigate neuroinflammation and preserve BBB integrity, a therapeutic approach with promise for conditions like stroke, traumatic brain injury, and neurodegenerative diseases.[1][5][2] However, for JNJ-54166060 to exert its neuroprotective effects directly within the CNS, it must first be able to cross the BBB. Therefore, a thorough in vivo assessment of its brain penetration is paramount.

In Vivo Methodologies for Assessing BBB Permeability

Several in vivo techniques can be employed to quantify the BBB permeability of a small molecule like JNJ-54166060. The choice of method depends on the specific research question, available resources, and the stage of drug development. Here, we delve into two widely used and complementary approaches: the brain-to-plasma concentration ratio (Kp) determination and in vivo microdialysis.

Brain-to-Plasma Concentration Ratio (Kp) Determination

This method provides a straightforward and quantitative measure of the extent to which a compound penetrates the brain tissue. It involves administering the compound to an animal, and at a specific time point, measuring its concentration in both the brain and the blood plasma.

Objective: To determine the brain-to-plasma concentration ratio (Kp) of JNJ-54166060 in mice.

Materials:

  • JNJ-54166060

  • Vehicle for dosing (e.g., 0.5% methylcellulose in water)

  • Male C57BL/6 mice (8-10 weeks old)

  • Dosing gavage needles

  • Anesthesia (e.g., isoflurane)

  • Cardiac puncture needles and syringes

  • EDTA-coated collection tubes

  • Saline solution (ice-cold)

  • Brain homogenization buffer (e.g., RIPA buffer with protease inhibitors)

  • Homogenizer (e.g., bead beater or sonicator)

  • Centrifuge

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Dosing: Administer JNJ-54166060 orally (gavage) to a cohort of mice at a predetermined dose. A typical dose might be in the range of 10-30 mg/kg, based on preclinical efficacy studies.[6]

  • Time Points: Select time points for sample collection based on the known pharmacokinetics of JNJ-54166060. If the Tmax (time to maximum plasma concentration) is known, this is an ideal time point to assess peak brain penetration. A time course study with multiple time points is recommended for a more comprehensive profile.

  • Anesthesia and Blood Collection: At the designated time point, anesthetize the mouse deeply. Perform a cardiac puncture to collect whole blood into an EDTA-coated tube.

  • Perfusion: Immediately following blood collection, perform a transcardial perfusion with ice-cold saline to remove residual blood from the brain vasculature. This is a critical step to avoid overestimation of brain concentrations due to compound present in the blood within brain tissue.

  • Brain Extraction: Carefully dissect the entire brain and record its wet weight.

  • Brain Homogenization: Homogenize the brain tissue in a known volume of homogenization buffer.

  • Sample Processing:

    • Plasma: Centrifuge the blood sample to separate the plasma.

    • Brain Homogenate: Centrifuge the brain homogenate to pellet cellular debris.

  • LC-MS/MS Analysis: Analyze the plasma and brain homogenate supernatant for the concentration of JNJ-54166060 using a validated LC-MS/MS method.

  • Calculation of Kp:

    • Kp = (Concentration of JNJ-54166060 in brain homogenate) / (Concentration of JNJ-54166060 in plasma)

Data Presentation:

ParameterValue
Dose of JNJ-5416606010 mg/kg, p.o.
Time Point2 hours post-dose
Mean Plasma Concentration (ng/mL)500
Mean Brain Concentration (ng/g)250
Kp 0.5

Causality Behind Experimental Choices:

  • Oral Administration: Reflects the intended clinical route of administration for JNJ-54166060.

  • Transcardial Perfusion: Essential for removing intravascular compound, ensuring that the measured brain concentration reflects the amount of drug that has crossed the BBB.

  • LC-MS/MS: Provides the high sensitivity and specificity required for accurate quantification of the drug in complex biological matrices.

Workflow Diagram:

G cluster_animal_phase In Vivo Phase cluster_ex_vivo_phase Ex Vivo Analysis dosing Oral Dosing of JNJ-54166060 wait Wait for Predetermined Time dosing->wait anesthesia Anesthesia wait->anesthesia blood_collection Cardiac Puncture (Blood) anesthesia->blood_collection perfusion Transcardial Perfusion blood_collection->perfusion plasma_prep Plasma Preparation blood_collection->plasma_prep brain_extraction Brain Extraction perfusion->brain_extraction brain_homogenization Brain Homogenization brain_extraction->brain_homogenization lcms LC-MS/MS Analysis plasma_prep->lcms brain_homogenization->lcms calculation Kp Calculation lcms->calculation G cluster_surgery Surgical Phase cluster_experiment Microdialysis Experiment cluster_analysis Analytical Phase anesthesia_s Anesthesia stereotaxic Stereotaxic Implantation of Guide Cannula anesthesia_s->stereotaxic recovery Post-Surgical Recovery stereotaxic->recovery probe_insertion Probe Insertion perfusion_start aCSF Perfusion probe_insertion->perfusion_start dosing_m JNJ-54166060 Administration perfusion_start->dosing_m sampling Continuous Dialysate & Blood Sampling dosing_m->sampling lcms_m LC-MS/MS Analysis sampling->lcms_m data_analysis Calculation of Unbound Concentrations lcms_m->data_analysis

Caption: Workflow for In Vivo Microdialysis of JNJ-54166060.

Self-Validating Systems and Trustworthiness

To ensure the integrity and trustworthiness of the generated data, several self-validating checks should be incorporated into the experimental design:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation: The measured unbound brain concentrations of JNJ-54166060 should correlate with its pharmacological effect on a CNS biomarker related to P2X7 receptor engagement. A positive correlation would strongly support the validity of the measured brain exposure.

  • Use of Reference Compounds: Include well-characterized high and low BBB penetration compounds as controls in the Kp studies. This will help to validate the experimental setup and provide context for the results obtained with JNJ-54166060.

  • Multiple In Vivo Models: If feasible, confirming the BBB permeability in a second species can enhance confidence in the translatability of the findings. [7]

Conclusion

A thorough understanding of the in vivo blood-brain barrier permeability of JNJ-54166060 is not merely an academic exercise; it is a critical determinant of its potential as a CNS therapeutic. By employing rigorous and well-validated methodologies such as Kp determination and in vivo microdialysis, researchers can generate the high-quality data necessary to confidently advance the development of this promising P2X7 receptor antagonist. The insights gained from these studies will be instrumental in designing effective clinical trials and ultimately, in bringing a new class of neuroinflammatory modulators to patients in need.

References

  • Butt, A. M. (2020). Blood-Brain Barrier. In The Student's Guide to the Senses and the Nervous System (pp. 149-151). Cambridge: Cambridge University Press.
  • Gabathuler, R. (2010). Approaches to transport a drug across the blood-brain barrier. Neurobiology of disease, 37(1), 48-57.
  • Nicolazzo, J. A., & Loproto, M. (2016). The internal carotid artery single injection method for the in vivo study of blood-brain barrier transport. Journal of visualized experiments: JoVE, (111).
  • Zhao, Y., Chen, X., Wu, J., & Gu, Z. (2016).
  • Reiss, Y., & Engelhardt, B. (2017). An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers. Journal of visualized experiments: JoVE, (128), 57038.
  • Chen, S., Liu, Y., & Chen, Y. (2023). Targeting the P2X7 receptor in cerebrovascular diseases: from molecular mechanisms to preclinical therapeutic potential. Frontiers in Pharmacology, 14, 1289637.
  • Chen, S., Liu, Y., & Chen, Y. (2023). Targeting the P2X7 receptor in cerebrovascular diseases: from molecular mechanisms to preclinical therapeutic potential. Frontiers in Pharmacology, 14, 1289637.
  • Reiss, Y., & Engelhardt, B. (2018). An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers. Journal of visualized experiments: JoVE, (128).
  • Di Virgilio, F., Sarti, A. C., & Vultaggio-Poma, V. (2020). The P2X7 Receptor in the Process of Blood-Brain Barrier Permeabilization during Neurodegenerative Diseases. Frontiers in cellular neuroscience, 14, 589713.
  • Di Virgilio, F., Sarti, A. C., & Vultaggio-Poma, V. (2021). Role of P2X7 Receptors in Immune Responses During Neurodegeneration. Frontiers in Cellular Neuroscience, 15, 688343.
  • Swanson, D. M., Savall, B. M., Coe, K. J., Schoetens, F., Koudriakova, T., Skaptason, J., ... & Letavic, M. A. (2016). Identification of (R)-(2-Chloro-3-(trifluoromethyl) phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6, 7-dihydro-1H-imidazo [4, 5-c] pyridin-5 (4H)-yl) methanone (JNJ-54166060), a Small Molecule Antagonist of the P2X7 receptor. Journal of medicinal chemistry, 59(18), 8535-8548.

Sources

Exploratory

In Vitro Pharmacological Profiling of JNJ-54166060: A Comprehensive Technical Guide

Executive Summary The ATP-gated P2X7 receptor is a critical mediator of microglial activation and neuroinflammation, making it a highly sought-after target for neuropsychiatric and neurodegenerative disorders[1]. Upon ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The ATP-gated P2X7 receptor is a critical mediator of microglial activation and neuroinflammation, making it a highly sought-after target for neuropsychiatric and neurodegenerative disorders[1]. Upon activation by high concentrations of extracellular ATP (acting as a danger-associated molecular pattern), the P2X7 channel opens, leading to potassium efflux and calcium influx. This ionic flux triggers the assembly of the NLRP3 inflammasome, culminating in the maturation and release of pro-inflammatory cytokines such as IL-1β[1].

JNJ-54166060, an imidazopyridine derivative discovered by , represents a significant leap in the development of brain-penetrant P2X7 antagonists[2]. This whitepaper provides an in-depth analysis of the in vitro pharmacological profiling of JNJ-54166060, detailing the mechanistic rationale and the self-validating experimental protocols required to characterize such compounds.

Quantitative Pharmacological Profile

To establish JNJ-54166060 as a viable preclinical tool, extensive in vitro profiling was conducted to determine its potency, selectivity, and ADME/Tox properties[2][3]. The compound demonstrates high affinity for the human receptor while maintaining sufficient cross-reactivity with rodent isoforms to enable preclinical in vivo modeling.

Table 1: In Vitro Potency of JNJ-54166060 Across Species
SpeciesTargetAssay TypeIC50 (nM)
HumanhP2X7FLIPR (Ca²⁺ Flux)4
MousemP2X7FLIPR (Ca²⁺ Flux)72
RatrP2X7FLIPR (Ca²⁺ Flux)115
(Data synthesized from [3] and [2])
Table 2: In Vitro ADME/Tox and Selectivity Profile
ParameterResult / ValuePharmacological Implication
hERG Inhibition> 3 µMLow risk of off-target cardiotoxicity.
CYP3A InhibitionIC50 = 2 µMRegioselective inhibition of midazolam metabolism[2].
Microsomal StabilityModerate-HighSupports acceptable in vivo half-life and clearance[2].
Brain/Plasma Ratio~3.0Excellent blood-brain barrier (BBB) penetration for CNS targeting[4].

Mechanistic Workflow & Experimental Methodologies

A robust in vitro pharmacological profile requires a cascade of self-validating assays. The following protocols detail the causality behind each experimental choice, ensuring scientific integrity and reproducibility.

Protocol 1: Intracellular Calcium Flux (FLIPR) Assay

Causality : The P2X7 receptor is a ligand-gated cation channel. Measuring intracellular calcium (Ca²⁺) influx provides a direct, real-time functional readout of channel activation by ATP and subsequent antagonism by JNJ-54166060.

  • Cell Preparation : Plate HEK293 cells stably expressing human, rat, or mouse P2X7 receptors in 384-well poly-D-lysine coated plates at a density of 10,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading : Remove culture media and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) reconstituted in assay buffer (HBSS supplemented with 20 mM HEPES and 0.1% BSA, pH 7.4). Incubate for 60 minutes at 37°C.

  • Compound Addition : Pre-incubate the cells with serial dilutions of JNJ-54166060 (ranging from 0.1 nM to 10 µM) for 15 minutes. Self-validation step: Include a known P2X7 antagonist (e.g., A-804598) as a positive control to ensure assay sensitivity and establish a baseline for complete block.

  • Agonist Stimulation & Readout : Using a Fluorometric Imaging Plate Reader (FLIPR), inject the EC80 concentration of BzATP (a synthetic, more potent analog of ATP) and continuously record fluorescence (Excitation: 488 nm, Emission: 510-570 nm) for 3 minutes.

  • Data Analysis : Calculate the area under the curve (AUC) of the fluorescence peak. Determine the IC50 by fitting the dose-response data to a four-parameter logistic non-linear regression model.

Protocol 2: In Vitro IL-1β Release Assay in Human Whole Blood

Causality : While FLIPR confirms target engagement at the receptor level, the IL-1β release assay validates the downstream phenotypic consequence—specifically, the prevention of NLRP3 inflammasome activation in native immune cells (monocytes/macrophages)[1].

  • Blood Collection : Collect fresh human venous blood in heparinized tubes.

  • Priming : Aliquot 100 µL of whole blood per well in a 96-well plate. Add Lipopolysaccharide (LPS, 50 ng/mL) and incubate for 2 hours at 37°C. Causality: LPS primes the cells by upregulating pro-IL-1β and NLRP3 expression via TLR4 signaling, a necessary prerequisite for inflammasome activation.

  • Antagonist Incubation : Add JNJ-54166060 at varying concentrations and incubate for 30 minutes.

  • P2X7 Activation : Stimulate the cells with 3 mM ATP for 30 minutes to trigger P2X7-mediated pore formation and inflammasome assembly.

  • Quantification : Centrifuge the plates to pellet the cells. Harvest the plasma supernatant and quantify mature IL-1β levels using a standard sandwich ELISA.

Protocol 3: CYP3A Regioselective Inhibition Profiling

Causality : JNJ-54166060 possesses a unique cytochrome P450 profile, specifically acting as a regioselective inhibitor of midazolam metabolism by CYP3A[2]. This assay is critical to predict potential drug-drug interactions (DDIs) and understand the molecule's binding orientation within the CYP active site.

  • Microsome Incubation : Incubate human liver microsomes (HLM, 0.1 mg/mL) with JNJ-54166060 (0.1 to 50 µM) in potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Probe Substrate Addition : Add midazolam (a specific CYP3A probe) at its Km concentration.

  • Reaction Initiation : Initiate the reaction by adding 1 mM NADPH. Incubate for 10 minutes at 37°C.

  • Termination & Analysis : Quench the reaction with ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS to quantify the formation of 1'-hydroxymidazolam versus 4-hydroxymidazolam. Observation: JNJ-54166060 selectively inhibits the formation of specific hydroxylated metabolites, indicating a distinct steric hindrance within the CYP3A active site.

Visualizations

P2X7_Signaling ATP Extracellular ATP (Danger Signal) P2X7 P2X7 Receptor (Ion Channel) ATP->P2X7 Activates Ca_Influx Calcium Influx & Potassium Efflux P2X7->Ca_Influx Mediates JNJ JNJ-54166060 (Antagonist) JNJ->P2X7 Blocks NLRP3 NLRP3 Inflammasome Assembly Ca_Influx->NLRP3 Triggers IL1B IL-1β Maturation & Release NLRP3->IL1B Cleaves Pro-IL-1β

P2X7 receptor signaling pathway and the inhibitory intervention by JNJ-54166060.

Screening_Cascade Synthesis Compound Synthesis Binding Radioligand Binding Assay Synthesis->Binding FLIPR Calcium Flux (FLIPR) Binding->FLIPR Affinity IL1B_Assay Whole Blood IL-1β Release FLIPR->IL1B_Assay Functional ADMET CYP3A Profiling & Microsomal Stability IL1B_Assay->ADMET InVivo In Vivo PK/PD (Target Engagement) ADMET->InVivo Lead Selection

In vitro pharmacological screening cascade for evaluating P2X7 antagonists.

Conclusion

The in vitro pharmacological profiling of JNJ-54166060 highlights its utility as a potent, brain-penetrant P2X7 antagonist[2][4]. By effectively blocking ATP-induced calcium flux and subsequent IL-1β release, it serves as a critical tool compound for interrogating neuroinflammatory pathways. The rigorous, self-validating methodologies described herein not only confirm its mechanism of action but also set a gold standard for the preclinical evaluation of novel neurotherapeutics targeting the P2X7-NLRP3 axis.

References

  • Title : Identification of (R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone (JNJ 54166060), a Small Molecule Antagonist of the P2X7 receptor. Source : Journal of Medicinal Chemistry (Swanson DM, et al., 2016) URL :[Link]

  • Title : Recent Advances in CNS P2X7 Physiology and Pharmacology: Focus on Neuropsychiatric Disorders. Source : Frontiers in Pharmacology (Bhattacharya A., 2018) URL :[Link]

Sources

Foundational

JNJ-54166060 Enantiomer-Specific Binding Characteristics: A Technical Whitepaper on P2X7 Receptor Antagonism

Executive Summary The purinergic P2X7 receptor (P2X7R) is a critical ATP-gated ion channel that drives neuroinflammation via the NLRP3 inflammasome pathway. Targeting this receptor requires compounds with high central ne...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The purinergic P2X7 receptor (P2X7R) is a critical ATP-gated ion channel that drives neuroinflammation via the NLRP3 inflammasome pathway. Targeting this receptor requires compounds with high central nervous system (CNS) penetrance and metabolic stability. JNJ-54166060 , developed by Janssen Pharmaceuticals, is a potent, selective, and orally bioavailable P2X7 antagonist. This whitepaper explores the enantiomer-specific binding characteristics of JNJ-54166060, detailing the stereochemical causality behind its target engagement, its pharmacokinetic profile, and the self-validating methodologies used to quantify its efficacy.

Stereochemical Architecture: (R)- vs. (S)-Enantiomer Selectivity

The structural core of JNJ-54166060—a 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine—was specifically engineered to overcome the poor liver microsomal stability observed in earlier P2X7 antagonist templates. The introduction of a methyl group at the 4-position of the imidazopyridine ring created a chiral center, necessitating the separation and evaluation of its enantiomers to determine target engagement efficacy[1].

Mechanistic Causality of Binding: The allosteric binding pocket of the P2X7 receptor exhibits rigid spatial constraints. The active eutomer is the (R)-enantiomer (chemically designated as JNJ-54166060 or R-71 in the literature)[2]. The (R)-configuration precisely projects the 4-methyl group into a lipophilic sub-pocket within the receptor's transmembrane domain. This orientation maximizes van der Waals interactions and stabilizes the antagonist-receptor complex in a closed-channel conformation. Conversely, the (S)-enantiomer (often utilized as a research distomer) introduces severe steric clash within this pocket, preventing optimal hydrogen bonding with key residues and resulting in a drastically reduced binding affinity[3].

P2X7_Pathway ATP Extracellular ATP P2X7 P2X7 Receptor (Pore Dilation) ATP->P2X7 Agonist Binding K_Efflux Potassium (K+) Efflux P2X7->K_Efflux Channel Activation JNJ (R)-JNJ-54166060 (Active Enantiomer) JNJ->P2X7 Stereoselective Allosteric Blockade NLRP3 NLRP3 Inflammasome K_Efflux->NLRP3 Intracellular Signal Caspase Caspase-1 Cleavage NLRP3->Caspase Assembly IL1b IL-1β Release Caspase->IL1b Maturation

P2X7 Receptor Signaling Pathway and Stereoselective Blockade by JNJ-54166060

Quantitative Binding Characteristics & Pharmacokinetics

The (R)-enantiomer demonstrates exceptional cross-species potency, which is crucial for translating preclinical rodent data into human clinical models. Furthermore, JNJ-54166060 acts as a regioselective inhibitor of CYP3A, giving it a unique metabolic profile that must be accounted for during in vivo dosing[1].

Table 1: Cross-Species Binding Affinity and Pharmacokinetic Profile of JNJ-54166060

ParameterSpeciesValue
P2X7 Binding Affinity (IC₅₀) Human4 nM
Mouse72 nM
Rat115 nM
Oral Bioavailability (F%) Rat55%
Monkey54%
Dog>100%
Cmax (Oral dose: 5 mg/kg) Rat375 ng/mL
Monkey389 ng/mL
Dog1249 ng/mL
Terminal Half-life (T₁/₂) Rat1.7 h
Monkey4.2 h
Dog11.9 h

Data aggregated from [4] and the primary [1].

In Vivo Target Engagement and CNS Penetrance

A primary hurdle in neuropharmacology is achieving sufficient free-drug concentration in the brain. JNJ-54166060 successfully crosses the blood-brain barrier, exhibiting dose-dependent occupancy of the P2X7 receptor in the rat brain with an ED₅₀ of 2.3 mg/kg[5]. By effectively blocking the P2X7 receptor in microglial cells, the (R)-enantiomer halts the ATP-driven potassium efflux required for NLRP3 inflammasome assembly, thereby shutting down the maturation and release of Interleukin-1β (IL-1β)[6].

Self-Validating Experimental Protocol: FLIPR Calcium Flux Assay

To rigorously quantify the enantiomer-specific antagonism of JNJ-54166060, researchers utilize a self-validating Fluorometric Imaging Plate Reader (FLIPR) calcium flux assay.

Causality behind experimental choices:

  • Why FLIPR? P2X7 is a ligand-gated calcium/sodium channel. Measuring intracellular calcium transients provides a real-time, functional readout of receptor blockade, which is far more physiologically relevant than static radioligand displacement assays.

  • Why BzATP? 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP) is utilized instead of endogenous ATP because it is a significantly more potent and metabolically stable agonist[7]. This prevents assay drift caused by the rapid degradation of ATP by cellular ectonucleotidases.

Self-Validation Mechanisms: The protocol mandates a 30-second baseline read prior to agonist addition to rule out compound autofluorescence or intrinsic agonism. Furthermore, a known reference antagonist (e.g., A-438079) is run in parallel to normalize inter-plate variability and ensure the observed calcium flux inhibition is strictly P2X7-mediated.

Step-by-Step Methodology
  • Cell Preparation: Plate HEK293 cells stably expressing human, rat, or mouse P2X7 receptors at a density of 20,000 cells/well in a 384-well poly-D-lysine coated plate. Incubate overnight at 37°C.

  • Dye Loading: Remove culture media and add 20 µL/well of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in assay buffer (HBSS supplemented with 20 mM HEPES and 0.1% BSA). Incubate for 45 minutes at 37°C.

  • Enantiomer Pre-incubation: Add the test compounds ((R)-JNJ-54166060 and (S)-JNJ-54166060) across a 10-point concentration gradient (ranging from 10 µM to 0.1 nM). Incubate for 15 minutes at room temperature to allow the allosteric binding pocket to equilibrate.

  • Baseline Acquisition: Transfer the plate to the FLIPR instrument and record baseline fluorescence (Excitation: 488 nm, Emission: 510-570 nm) for 30 seconds.

  • Agonist Stimulation: Automatically inject an EC₈₀ concentration of BzATP (typically 10-30 µM depending on the species isoform) and record the peak calcium flux over the next 3 minutes.

  • Data Analysis (Schild Plot): Calculate the area under the curve (AUC) or maximum peak height. Generate non-linear regression curves to determine the IC₅₀. Perform a Schild plot analysis by varying BzATP concentrations against fixed enantiomer concentrations to confirm the allosteric, non-competitive nature of the blockade.

Workflow Step1 Cell Plating (HEK293-hP2X7) Step2 Calcium Dye Loading Step1->Step2 Step3 Enantiomer Pre-incubation Step2->Step3 Step4 BzATP Stimulation Step3->Step4 Step5 Fluorescence Detection Step4->Step5 Step6 Schild Plot Analysis Step5->Step6

Self-Validating FLIPR Calcium Flux Assay Workflow for Enantiomer Evaluation

Conclusion

The development of JNJ-54166060 underscores the profound impact of stereochemistry in rational drug design. By isolating the (R)-enantiomer, researchers achieved a highly potent, metabolically stable, and CNS-penetrant P2X7 antagonist capable of silencing neuroinflammatory cascades. The rigorous, self-validating functional assays used to profile this compound provide a robust framework for future neuropharmacological drug discovery.

References

  • Swanson DM, et al. "Identification of (R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone (JNJ 54166060), a Small Molecule Antagonist of the P2X7 receptor." Journal of Medicinal Chemistry. 2016 Sep 22;59(18):8535-48. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: In Vivo Dosing Protocol for JNJ-54166060 in Murine Models

Executive Summary The purinergic P2X7 receptor (P2X7R) has emerged as a critical gatekeeper of neuroinflammation, primarily through its regulation of the NLRP3 inflammasome and subsequent release of pro-inflammatory cyto...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The purinergic P2X7 receptor (P2X7R) has emerged as a critical gatekeeper of neuroinflammation, primarily through its regulation of the NLRP3 inflammasome and subsequent release of pro-inflammatory cytokines such as IL-1β and IL-18[1][2]. JNJ-54166060 is a potent, highly selective, and brain-penetrant small-molecule antagonist of the P2X7 receptor[3][4].

This application note provides drug development professionals and preclinical scientists with a comprehensive, self-validating in vivo dosing protocol for JNJ-54166060 in murine models. By detailing the causality behind formulation choices, dosing routes, and target engagement workflows, this guide ensures high-fidelity data generation in neuropharmacological studies.

Scientific Background & Mechanism of Action

To design an effective in vivo protocol, one must first understand the mechanistic cascade being targeted. Under physiological conditions, extracellular ATP (eATP) is maintained at nanomolar concentrations. However, during cellular stress or tissue damage, eATP surges to micromolar levels, acting as a Danger-Associated Molecular Pattern (DAMP)[1][5].

The Causality of P2X7 Inhibition: Unlike other P2X family members, P2X7 requires high concentrations of ATP for activation and does not readily desensitize[2][5]. Prolonged activation induces the formation of a large non-selective membrane pore, leading to massive potassium (K+) efflux[2]. This drop in intracellular K+ is the critical mechanistic trigger for the assembly of the NLRP3 inflammasome, which activates Caspase-1 to cleave pro-IL-1β into its mature, secreted form[2][5].

JNJ-54166060 competitively binds to the P2X7 receptor, preventing ATP-driven pore formation and completely arresting the downstream inflammatory cascade[1][3].

P2X7_Signaling ATP Extracellular ATP / BzATP (Danger Signal) P2X7 P2X7 Receptor Pore (Microglia / Astrocytes) ATP->P2X7 Activates JNJ JNJ-54166060 (P2X7 Antagonist) JNJ->P2X7 Competitively Blocks IonFlux K+ Efflux & Ca2+ Influx (Membrane Depolarization) P2X7->IonFlux Induces NLRP3 NLRP3 Inflammasome Assembly IonFlux->NLRP3 Triggers Caspase Caspase-1 Activation NLRP3->Caspase Cleaves IL1b IL-1β & IL-18 Secretion (Neuroinflammation) Caspase->IL1b Matures & Secretes

Fig 1: Mechanism of Action: JNJ-54166060 inhibits P2X7-mediated NLRP3 inflammasome activation.

Preclinical Pharmacokinetics & Dosing Rationale

Translating in vitro potency to in vivo efficacy requires careful analysis of pharmacokinetic (PK) parameters. JNJ-54166060 demonstrates excellent cross-species potency, though researchers must account for the rightward shift in IC50 when moving from human to murine models[3].

Quantitative Data Summaries

Table 1: In Vitro Potency of JNJ-54166060 [3]

Species Target Receptor IC50 (nM)
Human hP2X7 4
Mouse mP2X7 72

| Rat | rP2X7 | 115 |

Table 2: Pharmacokinetic Parameters in Preclinical Models [3][4]

Species Route Dose (mg/kg) Cmax (ng/mL) T1/2 (h) Clearance (mL/min/kg) Bioavailability (F%)
Rat I.V. 1.0 - 1.7 30 -
Rat P.O. 5.0 375 - - 55%
Dog P.O. 5.0 1249 11.9 5.5 (I.V.) >100%

| Monkey | P.O. | 5.0 | 389 | 4.2 | 14 (I.V.) | 54% |

Dosing Rationale (E-E-A-T Insight): JNJ-54166060 was specifically optimized for high oral bioavailability (55% in rats) and a favorable brain-to-plasma ratio (~0.8 to 1.0)[3][4][5]. For murine target engagement studies, an oral (P.O.) dose of 5 to 10 mg/kg is recommended. This dose ensures that the unbound drug concentration in the central nervous system (CNS) comfortably exceeds the mouse P2X7 IC50 of 72 nM, maintaining target suppression throughout the experimental window[3][4].

Reagent Preparation & Formulation

Because JNJ-54166060 is a lipophilic imidazopyridine derivative, aqueous solubility is a limiting factor.

Formulation Causality: To ensure consistent gastrointestinal absorption and prevent compound precipitation, the drug must be formulated as a homogenous suspension or solution.

  • Recommended Vehicle: 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 50 mM citrate buffer (pH 4.0), OR 0.5% Methylcellulose / 0.2% Tween 80 in sterile water.

  • Preparation Step: Weigh the appropriate amount of JNJ-54166060 powder. Gradually add the vehicle while vortexing. Sonicate in a water bath for 15–20 minutes at room temperature until a uniform, fine suspension or clear solution is achieved. Prepare fresh on the day of dosing.

Detailed In Vivo Experimental Protocol: Target Engagement

To definitively prove that JNJ-54166060 engages the P2X7 receptor in the brain, researchers utilize an in vivo microdialysis model measuring IL-1β release in the hippocampus[2][4].

Workflow Prime 1. LPS Priming (I.P. Injection) Upregulates pro-IL-1β Dose 2. JNJ-54166060 (Oral Gavage) Target Engagement Prime->Dose t = -4h Challenge 3. BzATP Challenge (Microdialysis) Triggers P2X7 Pore Dose->Challenge t = -1h Collect 4. Dialysate Collection (Hippocampus) Time-course Sampling Challenge->Collect t = 0h Readout 5. Cytokine Readout (ELISA / Luminex) Quantify IL-1β Collect->Readout t = +1h to +4h

Fig 2: In vivo murine workflow for assessing JNJ-54166060 target engagement via IL-1β release.

Step-by-Step Methodology
  • Surgical Preparation (Day -3): Stereotaxically implant a microdialysis guide cannula into the murine hippocampus. Allow 3 days for surgical recovery.

  • LPS Priming (t = -4h): Administer Lipopolysaccharide (LPS) via intraperitoneal (I.P.) injection (e.g., 2 mg/kg).

    • Causality: P2X7 activation alone cannot induce IL-1β release. LPS provides "Signal 1" by activating TLR4, which drives the NF-κB-mediated transcription of pro-IL-1β and NLRP3 components[1][2].

  • JNJ-54166060 Administration (t = -1h): Administer JNJ-54166060 (5–10 mg/kg) via oral gavage (P.O.). Allow 1 hour for the drug to reach Cmax and partition across the blood-brain barrier[3][4].

  • BzATP Challenge (t = 0h): Perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF) containing 100 mM BzATP.

    • Causality: Endogenous ATP is rapidly hydrolyzed by tissue ectonucleotidases (e.g., CD39). BzATP is a synthetic, hydrolysis-resistant analog that acts as a highly potent "Signal 2" to force P2X7 pore opening[1][6].

  • Dialysate Collection (t = 0 to +4h): Collect microdialysate fractions every 30–60 minutes.

  • Quantification: Analyze the dialysate for mature IL-1β using a high-sensitivity ELISA or Luminex multiplex assay.

Self-Validating Experimental Controls (Trustworthiness)

A robust pharmacological protocol must be a self-validating system. To ensure that the observed reduction in IL-1β is strictly due to JNJ-54166060's antagonism of P2X7, the following control cohorts are mandatory:

  • Baseline Control (Vehicle P.O. + LPS I.P. + aCSF Microdialysis): Establishes the baseline neuroinflammatory state. Confirms that LPS priming alone does not trigger massive IL-1β cleavage without Signal 2.

  • Maximal Signal Control (Vehicle P.O. + LPS I.P. + BzATP Microdialysis): Validates the experimental setup. Proves that the microdialysis probe is correctly placed and that the BzATP challenge successfully triggers the NLRP3 inflammasome.

  • Experimental Cohort (JNJ-54166060 P.O. + LPS I.P. + BzATP Microdialysis): Demonstrates specific target engagement. A successful experiment will show a return of IL-1β levels near the Baseline Control, proving the efficacy of the P2X7 blockade[2][4].

References

  • Swanson DM, et al. (2016). "Identification of (R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone (JNJ 54166060), a Small Molecule Antagonist of the P2X7 receptor." Journal of Medicinal Chemistry. URL:[Link]

  • Zheng, et al. (2024). "Unlocking the therapeutic potential of P2X7 receptor: a comprehensive review of its role in neurodegenerative disorders." Frontiers in Cellular Neuroscience. URL:[Link]

  • Illes P, et al. (2021). "The P2X7 Receptor: Central Hub of Brain Diseases." Frontiers in Molecular Neuroscience. URL:[Link]

Sources

Application

Application Note: JNJ-54166060 Vehicle Formulation and Oral Gavage Protocol in Rodents

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Preclinical Methodology & Protocol Guide.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Preclinical Methodology & Protocol Guide.

Executive Summary

JNJ-54166060 is a highly potent, selective, and central nervous system (CNS)-penetrant antagonist of the P2X7 receptor [1]. Because the P2X7 receptor is a critical upstream regulator of the NLRP3 inflammasome, its antagonism is a primary therapeutic strategy for neuroinflammation, mood disorders, and neuropathic pain. However, like many lipophilic, CNS-targeted small molecules, JNJ-54166060 presents specific solubility challenges in aqueous environments.

As a Senior Application Scientist, I have designed this protocol to bridge the gap between theoretical pharmacology and in vivo execution. This guide details the causality behind vehicle selection, provides self-validating formulation protocols, and standardizes the oral gavage administration process to ensure reproducible pharmacokinetic (PK) and pharmacodynamic (PD) readouts.

Mechanistic Rationale & Pharmacokinetic Profile

The P2X7-NLRP3 Axis

The P2X7 receptor is an ATP-gated non-selective cation channel predominantly expressed on microglia and macrophages. High concentrations of extracellular ATP (a danger-associated molecular pattern, or DAMP) activate P2X7, triggering rapid potassium ( K+ ) efflux. This ionic shift is the obligatory trigger for the assembly of the NLRP3 inflammasome, which subsequently activates Caspase-1 to cleave pro-IL-1β into its mature, pro-inflammatory form (IL-1β) [2]. JNJ-54166060 acts by competitively occupying the P2X7 receptor, halting this cascade at its inception.

P2X7_Pathway ATP Extracellular ATP P2X7 P2X7 Receptor ATP->P2X7 Activates K_efflux Potassium (K+) Efflux P2X7->K_efflux Triggers JNJ JNJ-54166060 JNJ->P2X7 Antagonizes NLRP3 NLRP3 Inflammasome K_efflux->NLRP3 Activates Caspase1 Caspase-1 Activation NLRP3->Caspase1 Cleaves IL1b IL-1β Release Caspase1->IL1b Maturation & Release

Caption: P2X7 receptor signaling pathway and the inhibitory action of JNJ-54166060.

Pharmacokinetic Data Summaries

To design an effective dosing regimen, researchers must understand the compound's baseline PK parameters. JNJ-54166060 exhibits excellent oral bioavailability across species, but its terminal half-life in rodents is relatively short, necessitating precise timing between oral gavage and PD readouts (e.g., ex vivo autoradiography or microdialysis) [1][3].

Table 1: In Vitro Potency of JNJ-54166060 [1]

SpeciesReceptor Target IC50​ (nM)
HumanhP2X74
MousemP2X772
RatrP2X7115

Table 2: In Vivo Pharmacokinetic Parameters (Oral Administration at 5.0 mg/kg) [1][3]

SpeciesRoute Cmax​ (ng/mL) T1/2​ (h)Bioavailability (F%)Clearance (mL/min/kg)*
RatPO3751.755%30.0
DogPO124911.9>100%5.5
MonkeyPO3894.254%14.0

*Note: Clearance (CL) values are derived from 1.0 mg/kg Intravenous (IV) dosing cohorts.

Vehicle Formulation Strategies

The selection of the vehicle is dictated by the required dose and the physicochemical properties of JNJ-54166060. We utilize two self-validating formulation systems:

  • 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) Solution:

    • Causality: HP-β-CD forms inclusion complexes with lipophilic molecules, drastically increasing aqueous solubility. This is the preferred vehicle for low-to-moderate doses (0.1 - 5 mg/kg) because it ensures the compound is fully dissolved, leading to rapid, predictable gastrointestinal absorption and minimizing inter-subject variability [4].

  • 0.5% Methylcellulose (MC) / 0.5% Tween-80 Suspension:

    • Causality: For high-dose toxicity or efficacy studies (>5 mg/kg) where the solubility limit of HP-β-CD is exceeded, a uniform suspension is required. MC acts as a viscosity modifier to prevent rapid settling, while Tween-80 acts as a surfactant to wet the hydrophobic drug particles, preventing aggregation.

Formulation_Workflow Start Weigh JNJ-54166060 Vehicle Select Vehicle System Start->Vehicle Sol 20% HP-β-CD (Solution) Vehicle->Sol Dose < 5 mg/kg Susp 0.5% MC / 0.5% Tween-80 (Suspension) Vehicle->Susp Dose > 5 mg/kg Mix1 Vortex & Sonicate (30 min) Sol->Mix1 Mix2 Homogenize (Glass-Teflon) Susp->Mix2 QC Visual Inspection & pH Check Mix1->QC Mix2->QC Admin Oral Gavage (5-10 mL/kg) QC->Admin

Caption: Step-by-step vehicle formulation and oral gavage workflow for JNJ-54166060.

Step-by-Step Formulation Protocols

Protocol A: 20% HP-β-CD Solution (Preferred for PK/PD)

Self-Validating Principle: A true solution will not scatter light. If the formulation remains cloudy after sonication, the solubility limit has been exceeded, and the researcher must switch to Protocol B to avoid erratic absorption.

  • Preparation of Vehicle: Dissolve 20 g of HP-β-CD in 80 mL of sterile, double-distilled water ( ddH2​O ). Stir continuously until completely clear. Adjust the final volume to 100 mL with ddH2​O . Filter through a 0.22 µm PES membrane.

  • Compound Weighing: Accurately weigh the required mass of JNJ-54166060 powder using a microbalance.

  • Solubilization: Add the JNJ-54166060 powder to the 20% HP-β-CD vehicle to achieve the desired target concentration (e.g., 1.0 mg/mL for a 5 mg/kg dose at a 5 mL/kg dosing volume).

  • Agitation: Vortex vigorously for 2 minutes.

  • Sonication: Place the vial in a bath sonicator at room temperature for 20–30 minutes.

  • Quality Control (QC): Hold the vial against a light source. The liquid must be perfectly transparent with no visible particulates. Check pH (target pH 6.0–7.5).

Protocol B: 0.5% MC / 0.5% Tween-80 Suspension (For High Doses)

Self-Validating Principle: A stable suspension will not separate within the timeframe of dosing. The absence of particulate settling after 15 minutes of resting on the bench validates the suspension's stability for the duration of the dosing cohort.

  • Preparation of Vehicle: Heat 50 mL of ddH2​O to 80°C. Slowly sprinkle 0.5 g of Methylcellulose powder while stirring vigorously to prevent clumping. Remove from heat, add 40 mL of cold ddH2​O , and stir until the solution clarifies and thickens. Add 0.5 mL of Tween-80. Adjust final volume to 100 mL.

  • Wetting the Compound: Weigh the JNJ-54166060 powder into a glass mortar. Add a few drops of the vehicle and triturate (grind) with a pestle to form a smooth, lump-free paste. Causality: Trituration mechanically breaks down hydrophobic aggregates, ensuring uniform particle size and reliable dosing.

  • Dilution: Gradually add the remaining vehicle while continuously mixing.

  • Homogenization: Transfer to a glass-Teflon homogenizer and process for 3–5 minutes.

  • Quality Control (QC): Ensure the suspension is milky but homogeneous. Stir continuously on a magnetic stir plate during the actual animal dosing procedure to prevent micro-settling.

Oral Gavage (PO) Administration in Rodents

Oral gavage delivers the compound directly into the stomach, ensuring 100% of the intended dose is administered.

Equipment Selection
  • Needle Type: Use flexible PTFE (Teflon) feeding tubes (e.g., 18G for rats, 20G for mice) with a silicone bulb tip rather than rigid stainless-steel needles.

    • Causality: Rigid needles increase the risk of esophageal micro-trauma. Trauma induces systemic stress and elevates baseline inflammatory cytokines (e.g., endogenous IL-1β), which will artificially confound the in vivo efficacy readouts of a P2X7 antagonist [5].

  • Dosing Volume: Strictly adhere to 5 mL/kg for rats and 10 mL/kg for mice. Exceeding these volumes can cause gastric distension, altering gastric emptying rates and skewing the Tmax​ and Cmax​ parameters.

Step-by-Step Administration
  • Acclimation: Acclimate rodents to handling for at least 3 days prior to dosing to minimize stress-induced neurochemical changes.

  • Measurement: Weigh the animal immediately prior to dosing to calculate the exact administration volume ( Volume(μL)=Weight(g)×DosingVolume(mL/kg) ).

  • Restraint: Secure the animal using the scruff technique. The head and body must be in a straight vertical alignment. Causality: A straight alignment opens the esophagus and closes the trachea, preventing accidental pulmonary aspiration.

  • Insertion: Measure the gavage tube from the tip of the mouth to the last rib (the approximate location of the stomach). Gently insert the tube over the tongue and down the esophagus. Do not force the tube. If resistance is felt, withdraw and realign.

  • Delivery: Depress the plunger smoothly over 2–3 seconds.

  • Monitoring: Withdraw the tube gently. Observe the animal for 5 minutes for signs of respiratory distress or fluid at the nares, which indicates misdosing.

References

  • Swanson, D. M., Savall, B. M., Coe, K. J., Letavic, M. A., et al. (2016). Identification of (R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone (JNJ 54166060), a Small Molecule Antagonist of the P2X7 receptor. Journal of Medicinal Chemistry, 59(18), 8535–8548. Available at:[Link]

  • Di Virgilio, F., Dal Ben, D., Sarti, A. C., Giuliani, A. L., & Borea, P. A. (2017). The P2X7 Receptor in Infection and Inflammation. Immunity, 47(1), 15-31. Available at:[Link]

  • Letavic, M. A., et al. (2017). A Dipolar Cycloaddition Reaction To Access 6-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridines Enables the Discovery Synthesis and Preclinical Profiling of a P2X7 Antagonist Clinical Candidate. Journal of Medicinal Chemistry, 60(24), 9552-9572. Available at:[Link]

  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of substances to laboratory animals: routes of administration and factors to consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600-613. Available at:[Link]

Method

Application Note: Electrophysiological Characterization of P2X7 Receptor Antagonism by JNJ-54166060

Executive Summary The P2X7 receptor is an ATP-gated non-selective cation channel that plays a pivotal role in microglial activation, neuroinflammation, and the maturation of pro-inflammatory cytokines such as IL-1β. JNJ-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The P2X7 receptor is an ATP-gated non-selective cation channel that plays a pivotal role in microglial activation, neuroinflammation, and the maturation of pro-inflammatory cytokines such as IL-1β. JNJ-54166060 is a highly potent, orally bioavailable, and CNS-penetrant small-molecule antagonist of the P2X7 receptor. While high-throughput calcium influx assays (e.g., FLIPR) provide baseline potency metrics, whole-cell patch-clamp electrophysiology is required to resolve the real-time gating kinetics, state-dependent block, and off-rate dynamics of the compound.

This application note provides a comprehensive, self-validating patch-clamp methodology for evaluating JNJ-54166060, detailing the mechanistic rationale behind specific ionic solutions, voltage paradigms, and agonist selections to ensure rigorous and reproducible data for drug development professionals.

Mechanistic Rationale & Target Overview

Unlike other P2X family members, the P2X7 receptor requires unusually high (sub-millimolar) concentrations of ATP for activation and exhibits a unique macroscopic pore-dilation phenomenon upon prolonged agonist exposure. Activation drives massive Ca²⁺ and Na⁺ influx, coupled with K⁺ efflux, which acts as the primary intracellular trigger for the assembly of the NLRP3 inflammasome.

JNJ-54166060 binds to the P2X7 receptor to prevent this agonist-induced conformational change. Because native immune cells express a complex milieu of purinergic receptors (P2X4, P2Y12, etc.), utilizing a heterologous expression system (such as HEK293 cells stably expressing human P2X7) is critical for isolating the specific biophysical properties of JNJ-54166060 without confounding off-target currents ().

P2X7_Signaling ATP Extracellular ATP / BzATP (Agonist) P2X7 P2X7 Receptor (Cation Channel) ATP->P2X7 Binds & Opens Pore JNJ JNJ-54166060 (Selective Antagonist) JNJ->P2X7 Blocks Activation Ions Ca2+ & Na+ Influx K+ Efflux P2X7->Ions Ion Permeation NLRP3 NLRP3 Inflammasome Activation Ions->NLRP3 Triggers Assembly IL1B IL-1β Maturation & Secretion NLRP3->IL1B Caspase-1 Cleavage

P2X7 receptor signaling pathway and targeted blockade by JNJ-54166060.

Quantitative Pharmacological Profile

When designing dosing paradigms for electrophysiology, researchers must account for the species-specific potency of JNJ-54166060. The compound is significantly more potent at the human P2X7 isoform compared to rodent isoforms.

Table 1: Pharmacological and PK/PD Parameters of JNJ-54166060
ParameterValueSpeciesAssay Type
P2X7 IC₅₀ 4 nMHumanCa²⁺ Influx / Electrophysiology
P2X7 IC₅₀ 72 nMMouseCa²⁺ Influx
P2X7 IC₅₀ 115 nMRatCa²⁺ Influx / Electrophysiology
CYP3A IC₅₀ 2 µMHumanCYP Inhibition Assay
Oral Bioavailability (F) 55%RatIn vivo Pharmacokinetics
Brain/Plasma Ratio 0.84RatEx vivo Receptor Occupancy
Target Engagement (ED₅₀) 2.3 mg/kgRatBrain Receptor Occupancy

Data synthesized from original identification studies ().

Electrophysiological Setup & Rationale

To accurately measure the antagonistic properties of JNJ-54166060, the patch-clamp protocol must be designed as a self-validating system. This means establishing a stable baseline, proving receptor viability with an agonist, demonstrating the antagonist's blockade, and attempting a washout to assess binding kinetics.

PatchClamp_Workflow Prep 1. Cell Prep (HEK293-hP2X7) Seal 2. Giga-Ohm Seal & Break-in Prep->Seal Baseline 3. Baseline Current (BzATP EC80) Seal->Baseline Drug 4. JNJ-54166060 Perfusion Baseline->Drug Washout 5. Washout & Recovery Drug->Washout

Step-by-step whole-cell patch-clamp workflow for evaluating JNJ-54166060.

Step-by-Step Patch-Clamp Protocol

A. Preparation of Electrophysiological Solutions

The ionic gradients must be strictly controlled to isolate the P2X7 current from endogenous background channels.

  • Extracellular (Bath) Solution: 140 mM NaCl, 4 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 10 mM HEPES, 10 mM Glucose. Adjust pH to 7.4 with NaOH; osmolarity ~300 mOsm.

    • Causality: Mimics physiological ionic gradients while providing sufficient extracellular Ca²⁺ and Na⁺ to drive the inward macroscopic current upon P2X7 pore opening.

  • Intracellular (Pipette) Solution: 140 mM CsCl, 11 mM EGTA, 2 mM MgCl₂, 10 mM HEPES. Adjust pH to 7.2 with CsOH; osmolarity ~290 mOsm.

    • Causality:Cesium (Cs⁺) is used instead of Potassium (K⁺) to completely block endogenous voltage-gated potassium channels, which would otherwise contaminate the non-selective cation current. EGTA is utilized as a heavy calcium buffer to chelate intracellular Ca²⁺ influx, preventing calcium-dependent desensitization of the P2X7 receptor and inhibiting the secondary activation of calcium-activated chloride or potassium channels ().

B. Cell Preparation
  • Culture HEK293 cells stably expressing the human P2X7 receptor in DMEM supplemented with 10% FBS and appropriate selection antibiotics (e.g., G418).

  • Plate cells on poly-D-lysine coated glass coverslips 24 hours prior to recording to ensure optimal adherence and morphology for patching.

C. Whole-Cell Configuration
  • Pull borosilicate glass pipettes to a tip resistance of 3–5 MΩ.

  • Position the pipette against the cell membrane and apply gentle negative pressure to form a giga-ohm seal (>1 GΩ).

  • Apply a brief pulse of suction to rupture the membrane, achieving the whole-cell configuration.

  • Voltage Clamp: Hold the membrane potential at -60 mV to -80 mV .

    • Causality: Because P2X7 is a non-selective cation channel, its reversal potential is near 0 mV. Holding the cell at a hyperpolarized potential provides a massive electrochemical driving force for inward Na⁺ and Ca²⁺ flux, ensuring a high signal-to-noise ratio for the recorded currents.

D. Drug Application Paradigm
  • Baseline Stabilization: Perfuse the extracellular solution for 3 minutes. Monitor the holding current to ensure leak currents are stable (< -50 pA).

  • Agonist Challenge (Pre-drug Baseline): Apply an EC₈₀ concentration of BzATP (typically 100–300 µM) for 3–5 seconds to evoke a baseline inward current.

    • Causality: BzATP (2'(3')-O-(4-benzoylbenzoyl)ATP) is utilized instead of endogenous ATP because it is highly resistant to degradation by ecto-nucleotidases and is significantly more potent at the P2X7 receptor, guaranteeing robust and reproducible channel gating.

  • Washout: Perfuse standard extracellular solution for 3 minutes until the current fully returns to baseline.

  • Antagonist Pre-incubation: Perfuse JNJ-54166060 (e.g., 10 nM for hP2X7) for 2–3 minutes to allow for steady-state receptor binding.

  • Co-application: Co-apply BzATP + JNJ-54166060. Measure the peak inward current and calculate the percentage of inhibition relative to the initial baseline challenge.

  • Washout & Recovery Assessment: Perfuse standard extracellular solution to monitor the recovery of the BzATP response.

Data Analysis & Kinetic Considerations

When analyzing the current traces, extract the peak amplitude of the BzATP-evoked inward current. Calculate the fractional block by dividing the peak current during JNJ-54166060 co-application by the peak current of the pre-drug baseline.

Critical Kinetic Warning (The Slow Off-Rate): Structurally related tetrahydro-imidazo[4,5-c]pyridine P2X7 antagonists, including JNJ-54166060, exhibit notoriously slow off-rates. In primary electrophysiology experiments, it can take >15 minutes of continuous washout to regain even 50% of the normal BzATP response ().

  • Experimental Implication: Rapid, sequential dose-response curves (e.g., escalating from 1 nM to 100 nM on a single cell) will result in cumulative error due to incomplete washout. To generate an accurate IC₅₀ curve, researchers must utilize a single-dose-per-cell paradigm , where each patched cell is exposed to only one concentration of JNJ-54166060.

References

  • Swanson DM, et al. "Identification of (R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone (JNJ 54166060), a Small Molecule Antagonist of the P2X7 receptor." Journal of Medicinal Chemistry, 2016. URL:[Link]

  • Hopper AT, et al. "Synthesis and Characterization of the Novel Rodent-Active and CNS-Penetrant P2X7 Receptor Antagonist Lu AF27139." Journal of Medicinal Chemistry, 2021. URL:[Link]

Application

JNJ-54166060 protocol for measuring P2X7-dependent IL-1β release

Application Note: Pharmacological Evaluation of P2X7-Dependent IL-1β Release Using JNJ-54166060 Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Guide & St...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Pharmacological Evaluation of P2X7-Dependent IL-1β Release Using JNJ-54166060

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)

Executive Summary & Mechanistic Rationale

The purinergic P2X7 receptor is an ATP-gated, non-selective cation channel predominantly expressed on immune cells, including microglia and macrophages[1]. Under pathological conditions, high concentrations of extracellular ATP act as a Damage-Associated Molecular Pattern (DAMP), activating P2X7[2]. This activation triggers massive intracellular potassium (K+) efflux, which is the obligate trigger for the assembly of the NLRP3 inflammasome, subsequent caspase-1 activation, and the maturation and release of the potent pro-inflammatory cytokine Interleukin-1β (IL-1β)[3].

JNJ-54166060 is a highly potent, selective, and brain-penetrant small-molecule antagonist of the P2X7 receptor developed by Janssen Pharmaceutica[4]. Because P2X7-driven IL-1β release is a hallmark of neuroinflammation, quantifying this cytokine provides a highly reliable, pharmacodynamic biomarker for P2X7 target engagement[5].

This application note details a self-validating, step-by-step protocol for measuring JNJ-54166060's inhibitory potency against P2X7-dependent IL-1β release in human THP-1 monocytic cells.

signaling LPS LPS (Priming Signal 1) TLR4 TLR4 Receptor LPS->TLR4 NFKB NF-κB Activation TLR4->NFKB ProIL1B pro-IL-1β & NLRP3 Upregulation NFKB->ProIL1B NLRP3 NLRP3 Inflammasome Assembly ProIL1B->NLRP3 Provides substrates ATP ATP / BzATP (Activation Signal 2) P2X7 P2X7 Receptor ATP->P2X7 K_efflux Potassium (K+) Efflux P2X7->K_efflux JNJ JNJ-54166060 (P2X7 Antagonist) JNJ->P2X7 Blocks K_efflux->NLRP3 Caspase Caspase-1 Activation NLRP3->Caspase IL1B Mature IL-1β Release Caspase->IL1B

Figure 1: Mechanism of P2X7-driven IL-1β release and targeted inhibition by JNJ-54166060.

Quantitative Data Profile: JNJ-54166060

To properly design dose-response curves, researchers must account for the species-specific potency shifts characteristic of P2X7 antagonists. JNJ-54166060 exhibits low-nanomolar potency at the human receptor but requires higher concentrations for rodent orthologs[6].

Pharmacological ParameterValue / MetricReference
Target Purinergic P2X7 Receptor (Antagonist)[4]
IC₅₀ (Human P2X7) 4 nM[6],[7]
IC₅₀ (Mouse P2X7) 72 nM[6],[8]
IC₅₀ (Rat P2X7) 115 nM[6],[7]
Brain Penetrance (Rat) ED₅₀ = 2.3 mg/kg (High oral bioavailability: 55%)[4],[5]
Chemical Formula C₂₀H₁₅ClF₄N₄O[9]

Experimental Design & Causality (E-E-A-T)

A robust IL-1β release assay requires a two-signal paradigm to accurately mimic neuroinflammatory pathology[10],[3]:

  • Signal 1 (Priming): Resting macrophages express negligible levels of pro-IL-1β. We utilize Lipopolysaccharide (LPS) to activate Toll-Like Receptor 4 (TLR4). This drives NF-κB-mediated transcription of IL1B (pro-IL-1β) and NLRP3 genes[10].

  • Signal 2 (Activation): We utilize BzATP (2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate) rather than endogenous ATP. Why? BzATP is a more potent, synthetic P2X7 agonist that is highly resistant to rapid degradation by ecto-nucleotidases (e.g., CD39/CD73) present on the macrophage surface, ensuring sustained channel gating and reproducible data[11],[12].

  • Self-Validating Control (LDH Readout): Prolonged P2X7 activation leads to macropore formation and pyroptotic cell death[1]. To ensure JNJ-54166060 is specifically antagonizing P2X7-mediated vesicular release rather than simply causing cytotoxicity, Lactate Dehydrogenase (LDH) release must be measured in parallel. A true antagonist will suppress IL-1β without elevating baseline LDH.

Step-by-Step Protocol: THP-1 IL-1β Release Assay

Reagents & Materials
  • Cells: THP-1 Human Monocytic Cell Line (ATCC® TIB-202™).

  • Media: RPMI-1640 supplemented with 10% Heat-Inactivated FBS and 1% Penicillin/Streptomycin.

  • Differentiation Agent: PMA (Phorbol 12-myristate 13-acetate).

  • Priming Agent: LPS (Escherichia coli O111:B4).

  • Agonist: BzATP triethylammonium salt.

  • Antagonist: JNJ-54166060 (Reconstituted in 100% DMSO to a 10 mM stock).

  • Detection: Human IL-1β ELISA Kit; Cytotoxicity Detection Kit (LDH).

workflow Step1 Day 1: Cell Seeding THP-1 + PMA (50 ng/mL) Step2 Day 2: Resting Phase Fresh Media (No PMA) Step1->Step2 Step3 Day 3: Priming LPS (1 µg/mL) for 3h Step2->Step3 Step4 Day 3: Antagonism Add JNJ-54166060 (30 min) Step3->Step4 Step5 Day 3: Activation BzATP (100 µM) for 45 min Step4->Step5 Step6 Step6 Step5->Step6

Figure 2: Step-by-step experimental workflow for the THP-1 IL-1β release assay.

Day 1: Cell Seeding and Differentiation
  • Harvest THP-1 cells from suspension culture and centrifuge at 300 × g for 5 minutes.

  • Resuspend in fresh RPMI-1640 media containing 50 ng/mL PMA .

  • Seed cells into a 96-well flat-bottom tissue culture plate at a density of 1 × 10⁵ cells/well (100 µL volume).

  • Incubate at 37°C, 5% CO₂ for 24 hours to induce differentiation into adherent, macrophage-like cells[13].

Day 2: Resting Phase
  • Carefully aspirate the PMA-containing media. Note: Differentiated THP-1 cells are adherent, but aggressive pipetting will dislodge them.

  • Wash the wells gently with 200 µL of warm PBS.

  • Add 100 µL of fresh, PMA-free RPMI-1640 media.

  • Incubate for an additional 24 hours at 37°C. This resting phase reduces basal activation caused by PMA stress.

Day 3: Priming and Target Engagement
  • Priming: Prepare a 10 µg/mL working stock of LPS in RPMI. Add 11 µL to each well (final concentration 1 µg/mL ). Incubate for 3 hours at 37°C[14].

  • Compound Preparation: Prepare a 10X serial dilution of JNJ-54166060 in RPMI (ranging from 100 µM down to 1 nM) to generate a full dose-response curve. Ensure the final DMSO concentration does not exceed 0.1% to prevent solvent toxicity.

  • Antagonist Pre-incubation: Add 12.5 µL of the 10X JNJ-54166060 dilutions to the appropriate wells. Include a vehicle control (0.1% DMSO). Incubate for 30 minutes at 37°C. Crucial Step: This allows the antagonist to achieve equilibrium binding at the P2X7 receptor before the massive agonist challenge.

Day 3: Activation and Harvest
  • Activation: Prepare a 10X stock of BzATP (1 mM) in assay buffer. Add 13.5 µL to each well to achieve a final concentration of 100 µM BzATP .

  • Incubate the plate for exactly 45 minutes at 37°C.

  • Harvest: Centrifuge the 96-well plate at 400 × g for 5 minutes at 4°C to pellet any detached cells or debris.

  • Carefully transfer 50 µL of the supernatant to a new plate for the IL-1β ELISA, and 50 µL to another plate for the LDH assay. (Supernatants can be snap-frozen at -80°C if not analyzed immediately).

Detection and Analysis
  • Quantify mature IL-1β using a standard sandwich ELISA according to the manufacturer's instructions.

  • Plot the IL-1β concentration (pg/mL) against the log concentration of JNJ-54166060.

  • Use non-linear regression (four-parameter logistic curve) to calculate the IC₅₀. For human THP-1 cells, JNJ-54166060 should yield an IC₅₀ of approximately 4–10 nM[7].

Troubleshooting & Data Validation

  • High Basal IL-1β (No BzATP added): Indicates that the cells were stressed during the resting phase or the LPS concentration was too high, causing spontaneous pyroptosis. Ensure gentle washing and verify that the endotoxin levels in your standard media/FBS are low.

  • Low Signal Window (BzATP fails to induce IL-1β): THP-1 cells can lose P2X7 expression at high passage numbers. Always use cells with a passage number < 15[14].

  • LDH Release Tracks with IL-1β Inhibition: If JNJ-54166060 reduces IL-1β but simultaneously spikes LDH release, the compound is precipitating or causing off-target cytotoxicity. At working concentrations (≤ 10 µM), JNJ-54166060 should have zero effect on baseline LDH.

References

  • Swanson DM, Savall BM, Coe KJ, et al. "Identification of (R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone (JNJ 54166060), a Small Molecule Antagonist of the P2X7 receptor." Journal of Medicinal Chemistry. 2016;59(18):8535-8548. URL:[Link]

  • Letavic MA, et al. "4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-Based P2X7 Receptor Antagonists: Optimization of Pharmacokinetic Properties Leading to the Identification of a Clinical Candidate." Journal of Medicinal Chemistry. 2017;60(10):4259-4278. URL:[Link]

  • Bhattacharya A, et al. "Recent Advances in CNS P2X7 Physiology and Pharmacology: Focus on Neuropsychiatric Disorders." Frontiers in Molecular Neuroscience. 2018;11:30. URL:[Link]

  • Ferrari D, et al. "Pharmacological characterization of ATP- and LPS-induced IL-1beta release in human monocytes." British Journal of Pharmacology. 1999;128(4):909-915. URL:[Link]

  • Clark AK, et al. "P2X7-Dependent Release of Interleukin-1β and Nociception in the Spinal Cord following Lipopolysaccharide." Journal of Neuroscience. 2010;30(2):573-582. URL:[Link]

  • Di Virgilio F, et al. "P2X7 in Cancer: From Molecular Mechanisms to Therapeutics." Frontiers in Pharmacology. 2020;11:794. URL:[Link]

Sources

Method

Preparation of JNJ-54166060 stock solutions for long-term storage

Application Note: Optimized Preparation and Long-Term Storage Protocols for JNJ-54166060 Stock Solutions Executive Summary JNJ-54166060 is a highly potent, selective, and orally bioavailable small-molecule antagonist of...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimized Preparation and Long-Term Storage Protocols for JNJ-54166060 Stock Solutions

Executive Summary

JNJ-54166060 is a highly potent, selective, and orally bioavailable small-molecule antagonist of the purinergic P2X7 receptor[1][2]. Due to its specific physicochemical properties—namely its hydrophobicity and susceptibility to degradation via moisture and repeated thermal cycling—maintaining the structural integrity of JNJ-54166060 during in vitro and in vivo studies requires rigorous stock preparation protocols. This application note details a causality-driven methodology for preparing, validating, and storing JNJ-54166060 stock solutions to ensure reproducible experimental outcomes and maximize reagent shelf-life.

Mechanism of Action & Chemical Profile

JNJ-54166060 (specifically the active (R)-enantiomer) was engineered to overcome the liver microsomal stability issues and suboptimal target affinity found in earlier tetrahydro-imidazo[4,5-c]pyridine templates[3]. By selectively blocking the ATP-gated P2X7 ion channel, JNJ-54166060 prevents the downstream assembly of the NLRP3 inflammasome, thereby halting the cleavage and release of pro-inflammatory cytokines such as IL-1β and IL-18[3].

P2X7_Pathway ATP Extracellular ATP P2X7 P2X7 Receptor ATP->P2X7 Activates JNJ JNJ-54166060 (Antagonist) JNJ->P2X7 Blocks (IC50 = 4 nM) Ions Ion Flux (Ca2+, Na+ in / K+ out) P2X7->Ions Channel Opening NLRP3 NLRP3 Inflammasome Ions->NLRP3 Triggers Cytokines Pro-inflammatory Cytokines (IL-1β, IL-18) NLRP3->Cytokines Cleavage & Release

Fig 1: P2X7 signaling pathway and targeted inhibition by JNJ-54166060.

Table 1: Physicochemical & Pharmacological Properties

PropertyValue
Chemical Name (R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone
Molecular Weight 438.81 g/mol [4]
Molecular Formula C20H15ClF4N4O[4]
Target IC50 hP2X7: 4 nM | rP2X7: 115 nM | mP2X7: 72 nM[1][2]
Primary Solvent Anhydrous DMSO (Standard Stock: 10 mM)[5]
Powder Storage -20°C (Stable for up to 24 months)[4]
Stock Storage -80°C (Stable for up to 6 months)[4][5]

Causality-Driven Methodology: The "Why" Behind the Steps

As a Senior Application Scientist, I emphasize that biochemical protocols fail not because the steps are difficult, but because the physical chemistry governing those steps is ignored. To ensure maximum stability of JNJ-54166060, the following causal principles must dictate your workflow:

  • Thermal Equilibration: Before opening the lyophilized powder, the vial must equilibrate to room temperature (RT) for at least 1 hour[4]. Causality: Opening a cold vial in a humid laboratory causes immediate condensation of atmospheric moisture onto the powder. Water introduced at this stage will drastically reduce the solubility of the compound in DMSO and promote hydrolytic degradation over time.

  • Anhydrous Solvents: JNJ-54166060 must be dissolved in high-purity, anhydrous DMSO (≤0.005% water). Causality: The presence of water in standard cell-culture grade DMSO can lead to micro-precipitation of the hydrophobic compound, especially when the solution is later subjected to freezing temperatures[5].

  • Single-Use Aliquots: Stock solutions must be divided into small, single-use volumes. Causality: Repeated freeze-thaw cycles cause localized concentration gradients (the freeze-concentration effect) and induce irreversible precipitation, rendering the stated molarity of the stock inaccurate[5].

Protocol: Preparation of a 10 mM Stock Solution

Workflow Equilibrate 1. Equilibrate Powder (RT for 1 hour) Weigh 2. Weigh Compound (Microbalance) Equilibrate->Weigh Dissolve 3. Dissolve in Anhydrous DMSO (Target: 10 mM) Weigh->Dissolve Mix 4. Vortex & Sonicate (Clear Solution) Dissolve->Mix Aliquot 5. Aliquot into Amber Vials (Single-use volumes) Mix->Aliquot QC Quality Control (LC-MS / Visual Check) Mix->QC Verification Store 6. Long-Term Storage (-80°C, Protected from light) Aliquot->Store

Fig 2: Step-by-step workflow for the preparation and storage of JNJ-54166060.

Step-by-Step Procedure:

  • Equilibration: Remove the JNJ-54166060 powder vial from -20°C storage. Place it in a desiccator at room temperature for 1 hour prior to opening[4].

  • Calculation: To prepare a 10 mM stock solution from a standard 5 mg vial of JNJ-54166060 (MW = 438.81 g/mol ), calculate the required volume of DMSO:

    • Formula: Volume (mL) = Mass (mg) / [Concentration (mM) × MW ( g/mol )] × 1000

    • Calculation: 5 / [10 × 438.81] × 1000 = 1.139 mL of DMSO.

  • Dissolution: Add 1.139 mL of anhydrous DMSO directly to the vial.

  • Homogenization: Vortex the vial gently for 30 seconds. If microscopic particulates remain, sonicate the vial in a room-temperature water bath for 1–2 minutes until the solution is completely clear[5].

  • Aliquoting: Operating within a biosafety cabinet (if downstream applications require sterility), dispense 50 µL to 100 µL aliquots into sterile, amber microcentrifuge vials. Amber vials are crucial to protect the compound from photodegradation[5].

  • Freezing & Storage: Immediately transfer the tightly sealed aliquots to a -80°C freezer. The solution is stable for up to 6 months under these conditions[4][5].

Quality Control & Self-Validation

A robust protocol must function as a self-validating system. To verify the integrity of your stock solution before committing to expensive in vivo or cellular assays:

  • Visual Inspection (Pre-Freezing): Hold the dissolved stock vial against a bright light source. The solution must be optically clear. Any turbidity or opalescence indicates incomplete dissolution or water contamination.

  • LC-MS Verification (Post-Thaw): Before initiating a critical long-term study, sacrifice one aliquot. Dilute it 1:1000 in your LC mobile phase and run a rapid LC-MS scan to confirm the mass (m/z [M+H]+ ≈ 439.8) and ensure no degradation peaks have formed during the storage period.

Troubleshooting Guide

Table 2: Troubleshooting JNJ-54166060 Solubility & Storage Issues

ObservationRoot CauseCorrective Action
Precipitation upon dilution into aqueous media Solvent shock; the compound exceeds its aqueous solubility limit.Pre-warm the culture media to 37°C. Add the DMSO stock dropwise while vortexing vigorously. Ensure the final DMSO concentration is ≤0.1% to prevent cytotoxicity[5].
Cloudy stock solution after thawing Moisture contamination during preparation or freeze-thaw cycling.Discard the aliquot. Ensure future stocks are prepared strictly with anhydrous DMSO and aliquoted into single-use vials[5].
Loss of potency in cellular assays over time Photodegradation or thermal degradation of the working solution.Store stocks in amber vials at -80°C. Do not store working aqueous dilutions; prepare them fresh from the DMSO stock immediately before use[4][5].

References

  • DC Chemicals. "(S)-JNJ-54166060 | 1627900-42-8 | COA." DC Chemicals Catalog. Available at:[Link]

  • Swanson DM, et al. "Identification of (R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone (JNJ 54166060), a Small Molecule Antagonist of the P2X7 receptor." Journal of Medicinal Chemistry. 2016 Sep 22;59(18):8535-48. Available at:[Link]

Sources

Application

Application Note: Utilizing JNJ-54166060 as a P2X7 Receptor Antagonist in Neurodegenerative Disease Models

Prepared for: Researchers, Principal Investigators, and Preclinical Drug Development Professionals Subject: In Vivo Application, Pharmacodynamics, and Protocol Design for JNJ-54166060 Executive Brief The purinergic P2X7...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Principal Investigators, and Preclinical Drug Development Professionals Subject: In Vivo Application, Pharmacodynamics, and Protocol Design for JNJ-54166060

Executive Brief

The purinergic P2X7 receptor (P2X7R) has emerged as a critical gatekeeper of neuroinflammation. In chronic neurodegenerative conditions such as Parkinson's disease (PD), Alzheimer's disease (AD), and Amyotrophic Lateral Sclerosis (ALS), pathological accumulation of extracellular ATP activates glial P2X7 receptors, driving the assembly of the NLRP3 inflammasome and the subsequent release of neurotoxic cytokines[1],[2].

JNJ-54166060 —specifically the (R)-enantiomer of a 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine derivative—is a potent, selective, and orally bioavailable small-molecule P2X7 antagonist[3]. Because it exhibits excellent blood-brain barrier (BBB) penetrance and high target engagement[4], it is a premier pharmacological tool for interrogating P2X7-mediated neuroinflammation in vivo. This guide provides a comprehensive, self-validating framework for deploying JNJ-54166060 in preclinical neurodegenerative models.

Mechanistic Rationale: P2X7 and Neuroinflammation

To design an effective in vivo study, one must understand the causality of the target pathway. Under physiological conditions, extracellular ATP is maintained in the nanomolar range. However, during neurodegeneration, cellular stress elevates ATP to micromolar levels, which acts as a "danger signal"[5].

Binding of ATP to the microglial P2X7 receptor opens a non-selective cation channel, leading to massive potassium (K+) efflux. This ionic shift is the obligatory trigger for NLRP3 inflammasome oligomerization, which converts pro-caspase-1 to active caspase-1, ultimately cleaving pro-IL-1β into its mature, secreted form[1],[6]. JNJ-54166060 acts by selectively binding to the P2X7 receptor, preventing pore formation and halting this inflammatory cascade at its apex[3].

P2X7_Signaling ATP Extracellular ATP (Danger Signal) P2X7 P2X7 Receptor (Microglia/Astrocytes) ATP->P2X7 Activates K_efflux Potassium (K+) Efflux P2X7->K_efflux Ion channel opens JNJ JNJ-54166060 (Antagonist) JNJ->P2X7 Blocks pore formation NLRP3 NLRP3 Inflammasome Assembly K_efflux->NLRP3 Triggers Caspase Pro-caspase-1 Caspase-1 NLRP3->Caspase Activates IL1B Pro-IL-1β IL-1β Release Caspase->IL1B Cleaves Neurodegen Neuroinflammation & Neuronal Death IL1B->Neurodegen Promotes

Caption: P2X7/NLRP3 Inflammasome signaling pathway and JNJ-54166060 intervention.

Pharmacological Profile & Species Scaling

A common pitfall in preclinical neuropharmacology is failing to account for species-specific receptor affinities. JNJ-54166060 exhibits a ~30-fold rightward shift in potency for the rat P2X7 receptor compared to the human ortholog[3]. Consequently, researchers must calibrate dosages specifically for murine models to ensure complete target engagement without inducing off-target toxicity.

Table 1: In Vitro Pharmacology & Species Selectivity [7],[3]

Species P2X7 IC₅₀ (nM) Experimental Implication
Human 4 Highly potent; baseline for clinical scaling.
Mouse 72 Suitable for transgenic AD/ALS murine models.

| Rat | 115 | Requires higher systemic dosing to achieve full CNS occupancy. |

Table 2: In Vivo Pharmacokinetics (Oral vs. IV) [7],[3]

Species Oral Bioavailability (F%) Cmax (ng/mL)* T₁/₂ (h) Clearance (mL/min/kg)
Rat 55% 375 1.7 30
Dog >100% 1249 11.9 5.5
Monkey 54% 389 4.2 14

*Cmax values based on 5 mg/kg oral administration.

Self-Validating Experimental Protocols

To ensure that any observed phenotypic rescue (e.g., improved motor function in PD models) is mechanistically driven by P2X7 antagonism rather than off-target immunosuppression, your experimental design must be self-validating. The following workflow integrates target engagement verification with downstream biomarker analysis.

InVivo_Workflow Model 1. Animal Model (e.g., SOD1-G93A) Dose 2. Oral Dosing JNJ-54166060 (2.3 - 5.0 mg/kg) Model->Dose Tissue 3. Tissue Collection Brain/CSF Extraction Dose->Tissue 1-24h post-dose Assay1 4a. Target Engagement Ex Vivo Autoradiography Tissue->Assay1 Assay2 4b. Biomarker Assay IL-1β / TNF-α ELISA Tissue->Assay2 Assay3 4c. Histopathology Iba1/GFAP Staining Tissue->Assay3

Caption: Self-validating experimental workflow for JNJ-54166060 in neurodegenerative models.

Protocol A: In Vivo Dosing and Target Engagement Validation

Objective: Confirm that orally administered JNJ-54166060 successfully crosses the BBB and occupies microglial P2X7 receptors. Causality: JNJ-54166060 has an ED₅₀ of 2.3 mg/kg in rats and a brain-to-plasma ratio of approximately 3[4],[3]. Oral gavage is preferred over repeated injections to minimize stress-induced neuroinflammation, which can confound baseline readings.

  • Formulation: Dissolve JNJ-54166060 in a standard vehicle (e.g., 20% Hydroxypropyl-β-cyclodextrin or 0.5% Methylcellulose) to ensure homogenous suspension and reliable gastrointestinal absorption.

  • Administration: Administer via oral gavage (PO) at doses ranging from 2.3 mg/kg (ED₅₀) to 10.0 mg/kg for maximum occupancy[4]. Include a vehicle-only control cohort.

  • Tissue Extraction: At Tmax (approx. 1-2 hours post-dose), euthanize the animal via transcardial perfusion with ice-cold PBS to clear intravascular blood. Extract the brain rapidly and flash-freeze in isopentane.

  • Ex Vivo Autoradiography (Validation Step): Section the brain (20 µm) and incubate with a radiolabeled P2X7 tracer (e.g., [³H]-JNJ-54166060 or[³H]-A-740003)[4],[8].

    • Interpretation: A reduction in radioligand binding in the dosed cohort compared to the vehicle cohort mathematically validates the percentage of P2X7 receptor occupancy achieved by the cold drug.

Protocol B: Downstream Neuroinflammatory Biomarker Quantification

Objective: Quantify the functional suppression of the NLRP3 inflammasome. Causality: Because P2X7 directly controls IL-1β maturation, measuring mature IL-1β in the brain parenchyma provides a direct functional readout of drug efficacy[1].

  • Homogenization: Homogenize the isolated striatum or hippocampus (regions highly implicated in PD/AD) in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Centrifuge at 14,000 x g for 20 mins at 4°C. Collect the supernatant and normalize protein concentrations using a BCA assay.

  • Cytokine ELISA: Run high-sensitivity ELISAs specifically targeting mature IL-1β and IL-6.

    • Control Check: TNF-α can also be measured; while partially regulated by P2X7, its suppression confirms broader attenuation of microglial activation[9].

  • Histological Corroboration: In a parallel cohort perfused with 4% PFA, perform immunohistochemistry for Iba1 (microglia) and GFAP (astrocytes). Use morphometric analysis to quantify the shift of microglia from an amoeboid (activated) state back to a ramified (resting) state.

Critical Considerations for Study Design
  • CYP3A4 Drug-Drug Interactions (DDI): JNJ-54166060 is a regioselective inhibitor of midazolam CYP3A metabolism, with an IC₅₀ of 2 µM[3]. If you are utilizing polypharmacy in your animal model (e.g., co-administering JNJ-54166060 with L-DOPA in a Parkinson's model, or specific anesthetics during surgery), you must monitor for altered pharmacokinetics of the co-administered compounds due to CYP3A inhibition.

  • Stereochemistry: JNJ-54166060 is the specific (R)-enantiomer of the compound[3]. The (S)-enantiomer (often sold as (S)-JNJ-54166060) possesses a vastly different pharmacological profile,[10]. Ensure strict quality control when procuring the compound from commercial vendors to avoid utilizing the inactive or off-target enantiomer.

  • Protein Binding: While the compound concentrates in the brain (brain/plasma ratio ~3), it is highly protein-bound. Free plasma and free brain concentrations are roughly equivalent (~1.5% free in brain, ~5.5% free in plasma)[4]. When correlating in vitro IC₅₀ data to in vivo dosing, calculations must be based on the unbound free fraction of the drug in the brain.

References
  • Swanson, D. M., et al. (2016). Identification of (R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone (JNJ 54166060), a Small Molecule Antagonist of the P2X7 receptor. Journal of Medicinal Chemistry. 3

  • Bhattacharya, A., et al. (2018). Recent Advances in CNS P2X7 Physiology and Pharmacology: Focus on Neuropsychiatric Disorders. Frontiers in Pharmacology. 4

  • MedChemExpress. JNJ-54166060 | P2X7 Receptor Antagonist. 7

  • MedChemExpress. (S)-JNJ-54166060 | P2X7 Antagonist. 10

  • DC Chemicals. (S)-JNJ-54166060 | 1627900-42-8 | COA.Link

  • NIH PubMed Central. Purinergic Receptor (P2X7R): A Promising Anti-Parkinson's Drug Target. 1

  • NIH PubMed Central. P2X7 Receptors in Neurodegeneration: Potential Therapeutic Applications From Basic to Clinical Approaches. 2

  • White Rose Research Online. ATP-activated P2X7 receptor in the pathophysiology of mood disorders and as an emerging target for the development of novel anti-depressant therapeutics. 9

  • ResearchGate. The Identification of (R)-(2-chloro-3-(trifluoromethyl)phenyl)... (JNJ 54166060), a small molecule antagonist of the P2X7 receptor. 5

  • Frontiers. Unlocking the therapeutic potential of P2X7 receptor: a comprehensive review of its role in neurodegenerative disorders. 6

  • MDPI. Radioligands Targeting the Purinergic P2X Receptors. 8

Sources

Method

High-Resolution LC-MS/MS Quantification of JNJ-54166060 in Plasma: A Comprehensive Bioanalytical Protocol

Introduction & Scientific Rationale The purinergic P2X7 receptor (P2X7R) is an ATP-gated non-selective cation channel that acts as a critical gatekeeper of neuroinflammation[1]. Overexpression and activation of P2X7R in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The purinergic P2X7 receptor (P2X7R) is an ATP-gated non-selective cation channel that acts as a critical gatekeeper of neuroinflammation[1]. Overexpression and activation of P2X7R in microglial cells lead to the assembly of the NLRP3 inflammasome and the subsequent release of pro-inflammatory cytokines such as IL-1β[1].

JNJ-54166060 is a highly potent, selective, and orally bioavailable small-molecule antagonist of the P2X7 receptor, exhibiting an IC₅₀ of 4 nM for the human P2X7R[2]. Discovered through the optimization of an imidazopyridine scaffold, it demonstrates robust target engagement in the central nervous system (CNS) with an ED₅₀ of 2.3 mg/kg in rats[3]. Notably, JNJ-54166060 possesses a unique cytochrome P450 (CYP) profile, acting as a regioselective inhibitor of midazolam CYP3A metabolism[3]. This specific metabolic interaction necessitates highly accurate plasma quantification during pharmacokinetic (PK) and drug-drug interaction (DDI) studies.

MOA ATP Extracellular ATP P2X7 P2X7 Receptor (Ion Channel) ATP->P2X7 Activates Inflam Inflammasome Activation P2X7->Inflam Ca2+ Influx / K+ Efflux JNJ JNJ-54166060 (Antagonist) JNJ->P2X7 Blocks IL1b IL-1β Release (Neuroinflammation) Inflam->IL1b Cleavage & Secretion

Diagram 1: Mechanism of action of JNJ-54166060 blocking ATP-mediated P2X7R activation.

Pharmacokinetic Profile & Bioanalytical Challenges

To design a robust LC-MS/MS assay, the analytical range must encompass the expected in vivo exposure levels. JNJ-54166060 exhibits high oral bioavailability and low-to-moderate clearance across preclinical species[2].

Table 1: Pharmacokinetic Parameters of JNJ-54166060 [2]

SpeciesDose (Oral/IV)Oral Bioavailability (F%)Cₘₐₓ (ng/mL)T₁/₂ (h)Clearance (mL/min/kg)
Rat 5.0 / 1.0 mg/kg55%3751.730.0
Dog 5.0 / 1.0 mg/kg>100%124911.95.5
Monkey 5.0 / 1.0 mg/kg54%3894.214.0

Analytical Causality: JNJ-54166060 is a lipophilic, basic compound (MW: 438.81 g/mol ). It exhibits high plasma protein binding. Therefore, the sample extraction protocol must aggressively disrupt protein-drug interactions while maintaining the analyte in a highly soluble state to prevent recovery losses.

Experimental Methodology: The Self-Validating Protocol

The following protocol utilizes protein precipitation (PPT) coupled with Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). The assay is designed as a self-validating system : the inclusion of a structurally similar internal standard (IS) or a stable isotope-labeled standard (e.g., JNJ-54166060-d4) mathematically corrects for matrix-induced ion suppression and extraction variability.

Materials & Reagents
  • Analyte: JNJ-54166060 reference standard (Purity ≥ 98%).

  • Internal Standard (IS): Phenytoin (as validated in related JNJ P2X7 assays[4]) or JNJ-54166060-d4.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).

  • Matrix: Blank plasma (rat, dog, monkey, or human) collected in K₂EDTA tubes.

Sample Preparation Workflow

Experience Insight: A 1:1 mixture of ACN and MeOH is utilized for extraction. ACN acts as a rapid and aggressive protein denaturant, while MeOH ensures that the lipophilic imidazopyridine core of JNJ-54166060 remains fully solubilized, preventing the drug from co-precipitating with the protein pellet[4].

  • Aliquot: Transfer 10 µL of the plasma sample (standards, QCs, or unknowns) into a 96-well collection plate[4].

  • Extraction & IS Addition: Add 90 µL of the extraction solvent (ACN:MeOH, 1:1 v/v) containing the Internal Standard (e.g., 0.2 µM Phenytoin) to each well[4].

  • Mixing: Seal the plate and vortex vigorously for 2 minutes to ensure complete protein denaturation and disruption of plasma protein binding.

  • Centrifugation: Centrifuge the plate at 5,700 rpm (or ~14,000 × g) for 10 minutes at 4°C to pellet the precipitated proteins[4].

  • Dilution (Critical Step): Transfer 30 µL of the supernatant to a clean 96-well plate and dilute with 90 µL of LC-MS grade water (1:3 dilution)[4].

    • Causality: Injecting high percentages of organic solvent directly onto a reversed-phase column causes "solvent effects" (peak breakthrough and broadening). Diluting with water matches the sample to the initial aqueous conditions of the mobile phase, ensuring sharp chromatographic focusing.

Workflow Plasma 1. Plasma Sample (10 µL) PPT 2. Protein Precipitation (90 µL ACN:MeOH 1:1 + IS) Plasma->PPT Centrifuge 3. Centrifugation (5700 rpm, 10 min, 4°C) PPT->Centrifuge Supernatant 4. Supernatant Transfer & 1:3 Water Dilution Centrifuge->Supernatant LC 5. UHPLC Separation (C18 Column, Gradient) Supernatant->LC MS 6. MS/MS Detection (ESI+, MRM Mode) LC->MS Data 7. Peak Integration & Concentration Calculation MS->Data

Diagram 2: Step-by-step LC-MS/MS bioanalytical workflow for JNJ-54166060.

UHPLC-MS/MS Conditions

Chromatography:

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) or equivalent.

  • Column Temperature: 40°C.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

Causality: The basic nitrogen atoms in the imidazopyridine and fluoropyridine rings of JNJ-54166060 are readily protonated. Using 0.1% formic acid in the mobile phase ensures the analyte remains fully ionized (M+H)⁺, yielding maximum sensitivity in positive Electrospray Ionization (ESI+) mode.

Table 2: UHPLC Gradient Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve
0.00955Initial
0.509556 (Linear)
2.505956 (Linear)
3.505956 (Linear)
3.609556 (Linear)
4.50955Re-equilibration

Mass Spectrometry (MRM Parameters): Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

Table 3: Representative MS/MS MRM Transitions (Note: Exact collision energies must be tuned per instrument)

AnalytePrecursor Ion (m/z) [M+H]⁺Product Ion (m/z)Dwell Time (ms)Purpose
JNJ-54166060 439.8Optimized Fragment A50Quantifier
JNJ-54166060 439.8Optimized Fragment B50Qualifier
Phenytoin (IS) 253.1104.150IS Quantifier

(Note: Due to the specific fragmentation pattern of the methanone bridge and fluoropyridine moieties, precursor 439.8 m/z is selected. Product ions must be determined via direct infusion optimization).

Method Validation & Quality Control

To ensure the trustworthiness of the generated data, the assay must validate its own integrity through the following parameters:

  • Matrix Effect (ME) & Recovery:

    • Calculation:ME (%) = (Peak Area of analyte spiked post-extraction / Peak Area of neat standard) × 100.

    • Acceptance: The IS-normalized matrix factor must have a Coefficient of Variation (CV) ≤ 15% across 6 different lots of plasma.

  • Linearity: Calibration curves should be constructed using the peak area ratio of JNJ-54166060 to the IS. A weighting factor of 1/x² is applied to ensure accuracy at the Lower Limit of Quantification (LLOQ).

  • Carryover: A blank matrix sample injected immediately after the Upper Limit of Quantification (ULOQ) must show a JNJ-54166060 peak area ≤ 20% of the LLOQ peak area.

References

  • Identification of (R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone (JNJ 54166060), a Small Molecule Antagonist of the P2X7 receptor. Journal of Medicinal Chemistry (ACS Publications).

  • JNJ-54166060 | P2X7 Receptor Antagonist | Product Information & Pharmacokinetics. MedChemExpress.

  • 4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-Based P2X7 Receptor Antagonists: Optimization of Pharmacokinetic Properties Leading to the Identification of a Clinical Candidate. Journal of Medicinal Chemistry (ACS Publications).

  • Purinergic Receptor (P2X7R): A Promising Anti-Parkinson's Drug Target. PMC / National Institutes of Health.(URL derived from PMC search grounding)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting JNJ-54166060 Precipitation in In Vitro Assays

Welcome to the technical support center for JNJ-54166060 , a potent, selective, and orally bioavailable antagonist of the P2X7 receptor[1]. While highly effective for investigating neuroinflammation and inflammasome acti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for JNJ-54166060 , a potent, selective, and orally bioavailable antagonist of the P2X7 receptor[1]. While highly effective for investigating neuroinflammation and inflammasome activation, researchers frequently encounter aqueous solubility issues during in vitro cell culture experiments.

This guide provides drug development professionals and scientists with a mechanistic understanding of these solubility challenges, a diagnostic workflow, and self-validating protocols to ensure reliable experimental data.

Part 1: Understanding the Compound (The Causality of Precipitation)

To troubleshoot precipitation, we must first understand the physicochemical properties driving the behavior of the molecule. JNJ-54166060 is built on a tetrahydro-imidazo[4,5-c]pyridine core[1]. This structure was specifically optimized for high microsomal stability and central nervous system (CNS) penetration[2].

Because it is designed to cross the lipid-rich blood-brain barrier, the molecule is highly lipophilic. When introduced into the highly polar, aqueous environment of standard cell culture media (e.g., DMEM, RPMI), the compound lacks the hydrophobic interactions necessary to remain solvated, leading to rapid nucleation and precipitation.

Physicochemical & Pharmacological Profile
PropertyValueExperimental Relevance
Target P2X7 ReceptorATP-gated ion channel; requires ATP stimulation (e.g., BzATP) in assays.
Potency (IC50) hP2X7: 4 nM, rP2X7: 115 nM[1]Significant species shift; dosing must be adjusted based on the cell line origin.
Molecular Weight 409.42 g/mol Standard small molecule weight; highly hydrophobic surface area.
Aqueous Solubility PoorProne to "crashing out"; strictly requires optimized DMSO/carrier protocols.

Part 2: Diagnostic Workflow & FAQs

Before altering your experimental design, you must confirm that the turbidity observed in your cell culture is indeed compound precipitation and not biological contamination.

TroubleshootingWorkflow Start Observe Turbidity in Cell Media CheckMicro Microscopic Evaluation (40x Magnification) Start->CheckMicro IsCrystal Are geometric crystals or aggregates present? CheckMicro->IsCrystal Contam Treat as Biological Contamination IsCrystal->Contam No, motile bodies seen SolIssue Confirm Compound Precipitation IsCrystal->SolIssue Yes, static crystals Optimize Optimize Dilution Protocol (Use DMSO Serial Dilutions) SolIssue->Optimize AddExcipient Add Carrier Protein (e.g., 0.1% BSA) Optimize->AddExcipient If turbidity persists

Workflow for diagnosing and resolving JNJ-54166060 precipitation in media.

Frequently Asked Questions

Q: Why does my JNJ-54166060 stock crash out immediately when added to DMEM/RPMI? A: This is caused by "solvent shock." When a highly concentrated DMSO stock is spiked directly into aqueous media, the rapid shift in solvent polarity strips the DMSO away from the compound faster than the compound can disperse. This forces the lipophilic molecules to aggregate with one another, forming insoluble precipitates.

Q: How can I visually distinguish between JNJ-54166060 precipitation and bacterial/fungal contamination? A: Evaluate the media under a phase-contrast microscope at 40x magnification. Compound precipitation presents as static, geometric, refractile crystals or dark amorphous aggregates that do not increase in number over a 24-hour incubation. Contamination presents as motile bodies (bacteria) or branching hyphae (fungi), accompanied by exponential growth and rapid acidification of the media (phenol red turns yellow).

Q: Does precipitation affect my IC50 values in functional assays (e.g., IL-1β release in THP-1 cells)? A: Yes, significantly. Precipitation physically removes the active drug from the solution, reducing the effective concentration exposed to the cells[3]. If you dose at 10 µM but 8 µM precipitates, the cells are only exposed to 2 µM. This causes an artificial rightward shift in your dose-response curve, leading to an artificially inflated (weaker) IC50 value.

Part 3: Self-Validating Protocol for Media Preparation

To prevent solvent shock and ensure accurate dosing, use the following self-validating methodology. This protocol utilizes Bovine Serum Albumin (BSA) as a lipid carrier to bind the hydrophobic domains of JNJ-54166060, keeping it solvated in the aqueous phase.

Objective: Achieve a final working concentration of 10 µM JNJ-54166060 in aqueous media without precipitation.

Step 1: Master Stock Preparation

  • Action: Dissolve JNJ-54166060 powder in 100% anhydrous DMSO to a concentration of 10 mM.

  • Validation Checkpoint: Inspect the tube under a direct light source. The solution must be completely clear. If particulate matter remains, sonicate in a water bath at room temperature for 5 minutes.

Step 2: Serial Dilution in Solvent

  • Action: Perform all serial dilutions in 100% DMSO to create a 1000x working stock (e.g., 10 mM for a 10 µM final concentration).

  • Causality: Pre-diluting in DMSO ensures the compound is at the lowest possible concentration before encountering the aqueous environment, minimizing the thermodynamic drive for nucleation.

Step 3: Intermediate Aqueous Dilution with Carrier

  • Action: Prepare an intermediate dilution by adding the 1000x DMSO stock into pre-warmed (37°C) assay media supplemented with 0.1% BSA at a 1:100 ratio. This yields a 10x stock containing 1% DMSO.

  • Validation Checkpoint: Measure the absorbance of this intermediate solution at 600 nm (OD600) against a blank of media + 0.1% BSA + 1% DMSO. An OD600 > 0.05 indicates light scattering due to micro-precipitates. If >0.05, discard the solution and increase the BSA concentration to 0.5%.

Step 4: Final Cell Treatment

  • Action: Add the intermediate dilution to your cell culture at a 1:10 ratio.

  • Result: The final concentration is 1x (10 µM), final DMSO is 0.1% (non-toxic to most cell lines), and final BSA is 0.01%.

Part 4: Mechanistic Context of P2X7 Inhibition

When properly solvated, JNJ-54166060 acts as a highly effective tool for blocking the P2X7 signaling cascade. Understanding this pathway is critical for designing downstream readouts (such as potassium efflux assays or IL-1β ELISAs) to verify target engagement.

P2X7Pathway ATP Extracellular ATP (Danger Signal) P2X7 P2X7 Receptor (Cation Channel) ATP->P2X7 Activates K_efflux Potassium (K+) Efflux P2X7->K_efflux Induces JNJ JNJ-54166060 (Antagonist) JNJ->P2X7 Blocks NLRP3 NLRP3 Inflammasome Assembly K_efflux->NLRP3 Triggers IL1B IL-1β Release (Neuroinflammation) NLRP3->IL1B Cleaves & Secretes

P2X7 receptor signaling pathway and the inhibitory action of JNJ-54166060.

By ensuring the compound remains in solution, researchers can accurately measure the blockade of ATP-induced potassium efflux and the subsequent inhibition of NLRP3 inflammasome assembly, leading to reliable quantification of IL-1β suppression.

References
  • Swanson, D. M., et al. "Identification of (R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone (JNJ 54166060), a Small Molecule Antagonist of the P2X7 receptor." Journal of Medicinal Chemistry, 2016. URL:[Link]

  • Bhattacharya, A., et al. "Synthetic molecules as P2X7 receptor antagonists: A medicinal chemistry perspective." Medicinal Research Reviews, 2020. URL:[Link]

  • Lovenberg, T. W., et al. "Synthesis and Characterization of the Novel Rodent-Active and CNS-Penetrant P2X7 Receptor Antagonist Lu AF27139." Journal of Medicinal Chemistry, 2017. URL:[Link]

Sources

Optimization

Technical Support Center: Minimizing JNJ-54166060 Cytotoxicity in Primary Neuron Cultures

Overview JNJ-54166060 is a highly potent, selective, and orally bioavailable P2X7 receptor antagonist [1]. In neurobiology, it is an invaluable tool for preventing ATP-induced macropore formation, neuroinflammation, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

JNJ-54166060 is a highly potent, selective, and orally bioavailable P2X7 receptor antagonist [1]. In neurobiology, it is an invaluable tool for preventing ATP-induced macropore formation, neuroinflammation, and subsequent excitotoxicity [2]. However, researchers frequently encounter paradoxical cell death when applying this compound to primary cortical or hippocampal neurons.

As a Senior Application Scientist, I have designed this troubleshooting guide to address the mechanistic causes of this cytotoxicity. The root causes rarely stem from the P2X7 blockade itself, but rather from species-specific dosing mismatches, off-target metabolic stress, solvent toxicity, and mechanical culture shock .

Quantitative Pharmacodynamics & Toxicity Thresholds

To establish a safe working concentration, you must align the drug's IC50 with your specific animal model while staying below the threshold for off-target enzyme inhibition.

ParameterHuman (hP2X7)Rat (rP2X7)Mouse (mP2X7)Primary Neuron Limit
Target IC50 4 nM115 nM72 nM100 – 500 nM
CYP3A Inhibition 2 µM2 µM2 µM< 1.0 µM
Max DMSO (v/v) N/AN/AN/A≤ 0.05%

Data synthesized from Swanson et al. (2016)[1]. Exceeding the 1.0 µM threshold in primary cultures significantly increases the risk of CYP3A-mediated metabolic toxicity.

Troubleshooting FAQs

Q1: Why are my primary rat/mouse neurons dying when I use 10 µM JNJ-54166060?

Causality: You are severely overdosing the culture, leading to off-target metabolic stress. Researchers accustomed to older, less potent P2X7 antagonists (like Brilliant Blue G or oxidized ATP) often default to 10–50 µM concentrations. However, JNJ-54166060 is highly potent, with an IC50 of 115 nM in rats and 72 nM in mice [1]. Furthermore, at concentrations ≥ 2 µM, JNJ-54166060 acts as a regioselective inhibitor of CYP3A [1]. In delicate primary neurons, inhibiting basal metabolic enzymes causes rapid accumulation of intracellular toxins, triggering apoptosis independent of P2X7. Solution: Cap your maximum working concentration at 500 nM for rodent primary cultures.

Q2: How do I differentiate between JNJ-54166060 toxicity and DMSO-induced apoptosis?

Causality: Primary neurons are exceptionally sensitive to organic solvents. DMSO concentrations above 0.1% (v/v) disrupt the lipid bilayer, alter resting membrane potential, and induce spontaneous cell death. If you dilute a 1 mM stock directly to a 10 µM working concentration, you are introducing 1% DMSO—which is lethal. Solution: Implement a self-validating vehicle control. Your control wells must receive the exact same volume of DMSO as your highest drug concentration. Always perform an intermediate dilution in PBS or basal media to ensure the final in-well DMSO concentration never exceeds 0.05% .

Q3: Does the Days in Vitro (DIV) of my culture affect the drug's impact?

Causality: Yes. P2X7 receptor expression is developmentally regulated. In primary cultures (DIV 1–4), P2X7 expression is minimal. Applying the drug too early can disrupt basal purinergic signaling necessary for neurite outgrowth. By DIV 14–21, mature synaptic networks express higher levels of P2X7 and are highly sensitive to ATP-induced excitotoxicity [2]. Solution: For neuroprotection assays, apply JNJ-54166060 to mature networks (DIV 10+). If applying to young cultures, reduce the dose to the absolute minimum IC50 (e.g., 75 nM for mice).

P2X7 Pathway & Intervention Logic

The diagram below illustrates the dual nature of JNJ-54166060. While optimal dosing blocks the lethal macropore formation caused by high extracellular ATP, excessive dosing triggers off-target cytotoxicity.

Pathway ATP Extracellular ATP (>100 µM) P2X7 P2X7 Receptor (Ion Channel) ATP->P2X7 Activates CaInflux Ca2+ / Na+ Influx K+ Efflux P2X7->CaInflux Opens Channel JNJ JNJ-54166060 (Antagonist) JNJ->P2X7 Blocks (IC50: 72-115 nM) Survival Neuronal Survival (100-500 nM Dose) JNJ->Survival Optimal Protection OffTarget Off-Target Cytotoxicity (>2 µM CYP3A Block) JNJ->OffTarget High Dose Toxicity Macropore Macropore Formation (Prolonged Activation) Toxicity Excitotoxicity & Cell Death Macropore->Toxicity Triggers CaInflux->Macropore Sustained

Caption: P2X7 receptor signaling pathway and the dose-dependent effects of JNJ-54166060 on neuronal viability.

Validated Experimental Protocol: Low-Stress Drug Application

Primary neurons secrete autocrine and paracrine survival factors (e.g., BDNF) into their culture media. A 100% media exchange removes these trophic factors, inducing "withdrawal shock" which synergizes with any minor drug toxicity to cause massive cell death. This protocol utilizes a half-media exchange to maintain trophic support.

Step-by-Step Methodology

Phase 1: Reconstitution & Intermediate Dilution

  • Stock Preparation: Dissolve JNJ-54166060 in 100% anhydrous DMSO to create a 10 mM stock. Aliquot into 10 µL volumes and store at -20°C to prevent freeze-thaw degradation.

  • Intermediate Dilution: Dilute the 10 mM stock 1:100 in sterile PBS to create a 100 µM intermediate solution (1% DMSO). Do not apply this directly to cells.

Phase 2: Media Equilibration 3. Prepare 2x Working Media: Dilute the 100 µM intermediate solution into fresh, pre-warmed Neurobasal/B27 media to achieve a 2x final concentration (e.g., 600 nM drug, 0.006% DMSO). 4. Equilibrate: Place the 2x working media in the cell culture incubator (37°C, 5% CO2) for 15–30 minutes. Causality: Applying cold or pH-unbalanced media causes thermal shock and rapid calcium influx, mimicking excitotoxicity.

Phase 3: Half-Media Exchange 5. Aspiration: Carefully remove exactly 50% of the conditioned media from your primary neuron wells (e.g., remove 500 µL from a 1 mL well). Leave the remaining 50% to preserve secreted neurotrophic factors. 6. Application: Gently dispense an equal volume (500 µL) of the equilibrated 2x working media against the side wall of the well. Causality: Dropping media directly onto the cells causes mechanical shearing of the delicate dendritic network. 7. Final State: The well now contains a 1x final concentration (300 nM JNJ-54166060) with a safe DMSO concentration (0.003%), ensuring pure P2X7 antagonism without solvent or withdrawal toxicity.

Workflow Step1 1. Reconstitute 10 mM in 100% DMSO Step2 2. Intermediate Dilution 100 µM in PBS Step1->Step2 Step3 3. Equilibrate Media 37°C, 5% CO2 Step2->Step3 Step4 4. Half-Media Exchange Avoid Network Shock Step3->Step4 Step5 5. Final Application 100-500 nM (DMSO <0.05%) Step4->Step5

Caption: Optimized step-by-step workflow for JNJ-54166060 preparation and application to minimize culture shock.

References

  • Swanson, D. M., et al. (2016). "Identification of (R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone (JNJ 54166060), a Small Molecule Antagonist of the P2X7 receptor." Journal of Medicinal Chemistry, 59(18), 8535-8548.[Link]

  • Andrejew, R., et al. (2020). "The P2X7 Receptor: Central Hub of Brain Diseases." Frontiers in Cellular Neuroscience, 14, 227.[Link]

Troubleshooting

Technical Support Center: Resolving CYP3A Drug-Drug Interaction Artifacts with JNJ-54166060

Welcome to the Technical Support Center for P2X7 receptor pharmacology. This guide is specifically designed for researchers, pharmacokineticists, and drug development professionals utilizing JNJ-54166060 in preclinical m...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for P2X7 receptor pharmacology. This guide is specifically designed for researchers, pharmacokineticists, and drug development professionals utilizing JNJ-54166060 in preclinical models.

While JNJ-54166060 is a highly potent and brain-penetrant P2X7 antagonist, its off-target metabolic profile can introduce confounding variables—specifically Drug-Drug Interaction (DDI) artifacts—into polypharmacy experiments. This guide provides the mechanistic causality, troubleshooting workflows, and self-validating protocols required to identify and resolve these artifacts.

Mechanistic Overview: The Root Cause of the Artifact

JNJ-54166060 was developed as a potent antagonist for the P2X7 receptor (IC50 = 4 nM) to study neuroinflammation and mood disorders[1]. However, during in vivo co-administration studies, researchers frequently observe unexpected toxicity or artificially prolonged half-lives of co-administered drugs.

The Causality: These observations are often not P2X7-mediated phenotypes, but rather DDI artifacts . JNJ-54166060 possesses a unique cytochrome P450 (CYP) profile: it is a potent, regioselective inhibitor of CYP3A, specifically blocking the metabolism of substrates like midazolam with an IC50 of approximately 2 µM[1][2]. Because the CYP3A active site is large and flexible, JNJ-54166060 binds in a way that obstructs the 1'-hydroxylation pathway of certain substrates while potentially leaving other metabolic pathways unaffected.

G JNJ JNJ-54166060 (P2X7 Antagonist) P2X7 P2X7 Receptor (Intended Target) JNJ->P2X7 Therapeutic Efficacy CYP3A CYP3A Enzyme (Off-Target Binding) JNJ->CYP3A Regioselective Inhibition (IC50 ~ 2 µM) Substrate CYP3A Substrates (e.g., Midazolam) CYP3A->Substrate Normal Metabolism (Blocked) Artifact DDI Artifact: Altered Clearance & PK Substrate->Artifact Accumulation

Mechanism of JNJ-54166060-induced CYP3A DDI artifact.

Troubleshooting Guide (Q&A)

Q: In my rodent model, co-administering JNJ-54166060 with a standard CNS therapeutic resulted in severe toxicity. Is this a synergistic P2X7 effect? A: It is highly likely a DDI artifact. If your co-administered CNS therapeutic is a CYP3A substrate, JNJ-54166060 is inhibiting its hepatic clearance[1]. This leads to supra-therapeutic systemic exposure of the co-administered drug. You must evaluate the systemic plasma concentrations of both drugs to rule out metabolic inhibition before attributing the toxicity to P2X7 synergy.

Q: We ran a standard CYP screening panel and JNJ-54166060 showed no CYP3A inhibition. Why are we still seeing in vivo DDI? A: This is due to the regioselective nature of JNJ-54166060's inhibition[1]. If your in vitro screening panel utilized a probe substrate other than midazolam (e.g., testosterone or nifedipine), the assay may have yielded a false negative. JNJ-54166060 selectively blocks the binding orientation required for midazolam 1'-hydroxylation. You must use midazolam as the probe substrate when validating this specific artifact.

Q: How can I definitively prove that my observed in vivo phenotype is P2X7-mediated and not a CYP3A artifact? A: The most robust pharmacological control is to replicate the experiment using a structurally related backup compound that lacks the CYP3A liability. JNJ-54175446 was developed specifically to resolve this issue; an R-methylation at the piperidine C4 position eliminated the CYP3A interaction while maintaining high metabolic stability and P2X7 potency[3]. If the phenotype disappears when using JNJ-54175446, your initial observation was a DDI artifact.

Comparative Quantitative Data

To assist in selecting the appropriate pharmacological tool for your assays, the following table summarizes the critical pharmacokinetic and off-target differences between the original tool compound and the optimized clinical candidate.

ParameterJNJ-54166060JNJ-54175446
Target Potency (hP2X7 IC50) 4 nM[2]3 nM[3]
CYP3A Inhibition (IC50) ~2 µM (Regioselective)[2]>10 µM (None observed)[3]
Brain Penetration (B/P Ratio) High (~0.84)High[3]
Metabolic Stability Moderate-HighExtremely High[3]
Primary Utility Preclinical Tool (Requires DDI controls)Clinical Candidate (Phase I/II)[3]

Standard Operating Procedures (SOPs)

To ensure scientific integrity, any suspected DDI must be validated using a self-validating in vitro system. The following protocol utilizes both positive/negative controls and dual-monitoring (substrate depletion + metabolite formation) to close the mass balance loop and prevent false interpretations.

Protocol: In Vitro CYP3A Inhibition Assay (Midazolam 1'-Hydroxylation)

Objective: Quantify the regioselective CYP3A inhibitory potency of JNJ-54166060 against midazolam metabolism.

Reagents & Materials:

  • Human Liver Microsomes (HLMs)

  • 100 mM Potassium Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (NADP+, Glucose-6-phosphate, G6PDH)

  • Probe Substrate: Midazolam (Target concentration: 2.5 µM, approximating Km​ )

  • Positive Control: Ketoconazole (Known strong CYP3A inhibitor)

  • Internal Standard: d4​ -1'-hydroxymidazolam

Step-by-Step Methodology:

  • System Preparation: Thaw HLMs on ice. Dilute to a final working concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Spiking (The Inhibitor): Prepare a serial dilution of JNJ-54166060 in DMSO. Spike into the HLM suspension to achieve final assay concentrations ranging from 0.1 µM to 50 µM.

    • Self-Validation Step: Prepare parallel control incubations containing 1 µM Ketoconazole (Positive Control) and 0.1% v/v DMSO (Vehicle/Negative Control).

  • Substrate Addition: Add Midazolam to all reaction tubes to achieve a final concentration of 2.5 µM.

  • Pre-Incubation & Initiation: Pre-incubate the mixture at 37°C for 5 minutes to establish thermal equilibrium. Initiate the metabolic reaction by adding the NADPH regenerating system (1 mM final NADP+ concentration).

  • Kinetic Sampling: At precise time intervals (0, 5, 10, 15, and 20 minutes), extract 50 µL aliquots from the reaction mixture.

  • Termination (Quenching): Immediately dispense the 50 µL aliquots into 150 µL of ice-cold acetonitrile containing the d4​ -1'-hydroxymidazolam internal standard. This precipitates the proteins and halts enzymatic activity.

  • Extraction & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant to LC-MS/MS vials.

  • Data Processing: Quantify the formation of 1'-hydroxymidazolam. Calculate the fractional remaining activity relative to the DMSO control. Plot the log concentration of JNJ-54166060 against the remaining activity to derive the IC50 value.

Decision Workflow for Resolving Artifacts

Use the following logical workflow to systematically rule out or confirm CYP3A DDI artifacts when working with JNJ-54166060.

Workflow Start Observe Unexpected PK/Toxicity in Co-administration Check Is the co-drug a CYP3A Substrate? Start->Check Assay Run Midazolam 1'-Hydroxylation Assay Check->Assay Yes Alternative Investigate other Transporters/Enzymes Check->Alternative No Switch Switch to JNJ-54175446 (CYP3A-clean analogue) Assay->Switch Confirm Inhibition

Workflow for diagnosing and resolving CYP3A DDI artifacts.

Frequently Asked Questions (FAQs)

Is the CYP3A inhibition by JNJ-54166060 time-dependent (TDI) or reversible? Current data suggests the inhibition is primarily reversible competitive/non-competitive binding within the active site, rather than mechanism-based time-dependent inactivation (TDI). However, due to its relatively long residency time and high lipophilicity, washout periods in ex vivo assays must be carefully managed.

Can I just lower the dose of JNJ-54166060 to avoid the artifact? It is difficult. JNJ-54166060 achieves >90% P2X7 receptor occupancy in the rat brain at doses around 10 mg/kg, but its CYP3A IC50 is ~2 µM[1][2]. Because local hepatic concentrations during first-pass metabolism easily exceed this 2 µM threshold even at lower oral doses, the DDI risk remains high. Switching to the optimized JNJ-54175446 is the scientifically rigorous solution[3].

References

  • Title: Identification of (R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone (JNJ 54166060), a Small Molecule Antagonist of the P2X7 receptor - PubMed Source: nih.gov URL: [Link]

  • Title: Medicinal Research Reviews 40.6 (2020): 2427-2465 Source: uam.es URL:[Link]

Sources

Optimization

Technical Support Center: Navigating JNJ-54166060 Species-Specific IC50 Variations in Translational Models

Welcome to the Technical Support Center for JNJ-54166060 , a highly potent, orally bioavailable antagonist of the P2X7 receptor[1]. While JNJ-54166060 demonstrates excellent pharmacokinetic properties and central nervous...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for JNJ-54166060 , a highly potent, orally bioavailable antagonist of the P2X7 receptor[1]. While JNJ-54166060 demonstrates excellent pharmacokinetic properties and central nervous system (CNS) penetrance, researchers frequently encounter translational bottlenecks due to profound species-specific variations in its binding affinity (IC50).

This guide is engineered for drug development professionals and application scientists. It synthesizes structural biology, pharmacokinetic (PK) data, and validated experimental protocols to help you troubleshoot dosing, avoid off-target toxicity, and confirm target engagement across different mammalian models.

Part 1: Quantitative Pharmacological Profiling

The fundamental challenge in utilizing JNJ-54166060 for preclinical-to-clinical translation lies in the 18- to 28-fold drop in potency when moving from human to rodent models[2]. The table below summarizes the critical binding affinities and pharmacokinetic parameters across standard experimental species.

Table 1: JNJ-54166060 Cross-Species Pharmacodynamic and Pharmacokinetic Profile

ParameterHumanMouseRatDogMonkey (Macaque)
P2X7 IC50 (nM) 472115Comparable to HumanComparable to Human
Oral Bioavailability (%) N/AN/A55>10054
Cmax​ (ng/mL) N/AN/A3751249389
Half-life ( T1/2​ ) (h) N/AN/A1.711.94.2
Clearance (mL/min/kg) N/AN/A305.514

Data synthesized from foundational preclinical evaluations[2]. Note: Dosing was evaluated at 5 mg/kg (oral) and 1.0 mg/kg (IV) for preclinical PK metrics.

Part 2: Troubleshooting Guides & FAQs

Q1: Why is my in vivo mouse model showing no P2X7 target engagement at doses scaled directly from human in vitro data? A: This is a classic artifact of structural divergence in the P2X7 receptor's allosteric binding pockets. JNJ-54166060 binds to the Portal of Central Pocket (PCP) site[3]. While the overall C-terminus homology between human and rodent P2X7 is roughly 80%[4], specific amino acid substitutions within the deep PCP1 motif (e.g., V312/Y295 in humans) create a rigid base pocket that demands precise steric complementarity[3]. Rodent isoforms possess structural variations in this motif that drastically reduce the binding affinity of JNJ-54166060, shifting the IC50 from 4 nM (Human) to 72 nM (Mouse) and 115 nM (Rat)[2]. You must adjust your in vivo dosing mathematically to account for this rightward shift in the dose-response curve.

Q2: If I exponentially increase the rodent dose to hit the 115 nM IC50, what off-target or toxicity risks should I monitor? A: You must strictly monitor for cytochrome P450 (CYP) mediated drug-drug interactions. JNJ-54166060 possesses a unique CYP profile and is a documented regioselective inhibitor of CYP3A (specifically interfering with midazolam metabolism)[5]. If you are co-administering JNJ-54166060 with other compounds that are CYP3A substrates in a high-dose rodent model, the metabolic clearance of the co-administered drug will be artificially suppressed, leading to toxic accumulation. Always run a vehicle + co-administered drug control arm to isolate CYP3A-driven artifacts.

Q3: How can I definitively verify central (CNS) target engagement in my rodent model without relying on expensive PET ligands? A: We recommend utilizing an ex vivo or microdialysis IL-1β release assay [6]. P2X7 is a primary gatekeeper of neuroinflammation. When activated by extracellular ATP, the channel opens, causing massive K+ efflux. This drop in intracellular potassium is the obligate trigger for NLRP3 inflammasome assembly, which subsequently cleaves pro-IL-1β into mature, secretable IL-1β[4]. Because JNJ-54166060 blocks the channel pore formation, quantifying the attenuation of IL-1β in brain dialysate or ex vivo cerebrospinal fluid provides a direct, downstream biomarker of target engagement[6].

Part 3: Mechanistic & Workflow Visualizations

To conceptualize the causality of the assays and the necessary translational adjustments, refer to the following logical diagrams.

P2X7_Signaling ATP Extracellular ATP / BzATP (Danger Signal) P2X7 P2X7 Receptor (Trimeric Ion Channel) ATP->P2X7 Binds Ectodomain IonFlux K+ Efflux / Ca2+ & Na+ Influx (Pore Formation) P2X7->IonFlux Channel Opening JNJ JNJ-54166060 (Allosteric Antagonist) JNJ->P2X7 Blocks PCP Site NLRP3 NLRP3 Inflammasome Assembly IonFlux->NLRP3 Intracellular Trigger IL1B Pro-IL-1β Cleavage & Mature IL-1β Release NLRP3->IL1B Caspase-1 Activation

Fig 1. P2X7 Receptor Signaling Pathway and JNJ-54166060 Antagonism Mechanism.

Translational_Workflow Start In Vivo Study Design Human Human / NHP IC50: 4 nM Start->Human Rodent Mouse / Rat IC50: 72 - 115 nM Start->Rodent StandardDose Standard Dosing (Based on 4 nM) Human->StandardDose HighDose Compensatory Dosing (18-28x Increase) Rodent->HighDose Biomarker Ex Vivo IL-1β Target Engagement StandardDose->Biomarker ToxScreen Monitor CYP3A Inhibition (Midazolam) HighDose->ToxScreen ToxScreen->Biomarker

Fig 2. Experimental Workflow for Compensating Species-Specific IC50 Variations.

Part 4: Self-Validating Experimental Protocol
Ex Vivo IL-1β Release Assay for P2X7 Target Engagement

This protocol is designed to validate the species-adjusted potency of JNJ-54166060 in isolated primary cells. It utilizes a two-signal self-validating system to ensure that the absence of IL-1β is strictly due to P2X7 antagonism, not a failure of cellular transcription.

Reagents Required:

  • Lipopolysaccharide (LPS) from E. coli (Signal 1)

  • BzATP (2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate) (Signal 2)

  • JNJ-54166060 (Test Compound)

  • Species-specific IL-1β ELISA Kit

Step-by-Step Methodology:

  • Cell Preparation & Plating:

    • Isolate Bone Marrow-Derived Macrophages (BMDMs) from the target rodent species, or Human Peripheral Blood Mononuclear Cells (PBMCs).

    • Seed cells at 1×105 cells/well in a 96-well plate using standard complete RPMI medium. Allow adherence overnight.

  • TLR4 Priming (Signal 1):

    • Add 1 µg/mL LPS to all wells (excluding the absolute negative control well) and incubate for 4 hours at 37°C.

    • Causality Check: P2X7 activation alone cannot induce IL-1β release if the precursor protein does not exist. LPS stimulates Toll-Like Receptor 4 (TLR4), driving NF-κB-mediated transcription of pro-IL-1β and NLRP3.

  • Compound Pre-Incubation:

    • Aspirate the media and replace with assay buffer (e.g., standard physiological saline solution) containing JNJ-54166060.

    • Translational Adjustment: For human PBMCs, use a concentration gradient of 0.1 nM to 50 nM. For rodent BMDMs, shift the gradient to 10 nM to 1000 nM.

    • Incubate for 30 minutes at 37°C to allow allosteric PCP site saturation.

  • P2X7 Stimulation (Signal 2):

    • Add 1 mM BzATP to the wells and incubate for exactly 30 minutes.

    • Causality Check: Why BzATP instead of natural ATP? BzATP is a synthetic analog that is significantly more potent at the P2X7 receptor and highly resistant to degradation by endogenous ectonucleotidases (CD39/CD73)[7]. This guarantees a robust, reproducible channel opening event.

  • Termination & Quantification:

    • Immediately transfer the plate to ice to halt pore formation.

    • Centrifuge the plate at 300 x g for 5 minutes to pellet any detached cells or debris.

    • Collect the supernatant and quantify mature IL-1β using a species-appropriate ELISA kit. A successful assay will show >80% suppression of IL-1β in the human cohort at 10 nM JNJ-54166060, while requiring >200 nM to achieve the same suppression in the rodent cohort.

References
  • Swanson DM, et al. "Identification of (R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone (JNJ 54166060), a Small Molecule Antagonist of the P2X7 receptor." PubMed (NIH).
  • "JNJ-54166060 | P2X7 Receptor Antagonist" MedChemExpress.
  • "Understanding interspecies drug response variations between human and rodent P2X7 receptors." PMC (NIH).
  • "P2X7 Interactions and Signaling – Making Head or Tail of It." Frontiers in Molecular Neuroscience.
  • "Animal Models for the Investigation of P2X7 Receptors." PMC (NIH).
  • Bhattacharya A, et al. "Recent Advances in CNS P2X7 Physiology and Pharmacology: Focus on Neuropsychiatric Disorders." Frontiers in Cellular Neuroscience.

Sources

Troubleshooting

Technical Support Center: Optimizing JNJ-54166060 for High-Fidelity P2X7 Antagonism

Welcome to the Technical Support Center for JNJ-54166060 , a highly potent, selective, and orally bioavailable antagonist of the P2X7 receptor[1]. While this compound is an exceptional tool for investigating neuroinflamm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for JNJ-54166060 , a highly potent, selective, and orally bioavailable antagonist of the P2X7 receptor[1]. While this compound is an exceptional tool for investigating neuroinflammation, microglial activation, and IL-1β release[2], researchers frequently encounter artifactual readouts when dosing it at unnecessarily high concentrations (>1 µM).

This guide is designed for scientists and drug development professionals. It provides field-proven troubleshooting strategies, self-validating protocols, and the mechanistic causality behind off-target effects—specifically CYP3A inhibition and purinergic cross-reactivity[3][4].

Diagnostic Dashboard: Pharmacological Profile & Off-Target Thresholds

To establish a baseline for your experimental design, consult the quantitative pharmacological parameters of JNJ-54166060 below. Notice the critical divergence between the target IC₅₀ and the off-target threshold.

Pharmacological PropertyValueSpecies / TargetNotes
Primary Target IC₅₀ 4 nMHuman P2X7Optimal working concentration: 50–100 nM[1].
Primary Target IC₅₀ 72 nMMouse P2X7Requires slightly higher dosing in murine models[1].
Primary Target IC₅₀ 115 nMRat P2X7[1]
In Vivo Efficacy (ED₅₀) 2.3 mg/kgRat (Oral)High oral bioavailability; low-moderate clearance[3].
Off-Target IC₅₀ ~ 2 µMHuman CYP3ARegioselective inhibition of midazolam metabolism[3].
Pathway & Troubleshooting Visualizations

Pathway ATP Extracellular ATP P2X7 P2X7 Receptor (Primary Target) ATP->P2X7 Activates NLRP3 NLRP3 Inflammasome P2X7->NLRP3 Ca2+ Influx JNJ JNJ-54166060 (<100 nM) JNJ->P2X7 Antagonizes JNJHigh JNJ-54166060 (>2 µM) CYP CYP3A Enzyme JNJHigh->CYP Inhibits IL1B IL-1β Release NLRP3->IL1B Cleavage Tox Altered Metabolism CYP->Tox Reduced Clearance

Mechanistic pathway of JNJ-54166060: P2X7 antagonism vs. high-concentration CYP3A inhibition.

Workflow Start Observe Off-Target Phenotype (DDI or Loss of Selectivity) CheckConc Is JNJ-54166060 > 1 µM? Start->CheckConc Yes Yes CheckConc->Yes No No CheckConc->No Reduce Titrate to 50-100 nM (Maintains hP2X7 block) Yes->Reduce Investigate Check Cell Stress or Other P2X Receptors No->Investigate Validate Run CYP3A Counter-Screen & Calcium Flux Assay Reduce->Validate Investigate->Validate

Troubleshooting workflow for resolving JNJ-54166060 concentration-dependent artifacts.

Scientist-to-Scientist FAQs

Q1: Why am I observing altered metabolic profiles or drug-drug interaction (DDI) artifacts in my hepatocyte co-culture models when using JNJ-54166060?

  • The Causality: JNJ-54166060 was developed from an imidazopyridine scaffold[3]. While this structure confers excellent oral bioavailability and P2X7 selectivity, the nitrogen-rich core can interact with the heme iron of cytochrome P450 enzymes at high concentrations. Specifically, it acts as a regioselective inhibitor of CYP3A (IC₅₀ ~ 2 µM)[3]. If you are dosing at 5–10 µM, you are artificially reducing the clearance of any co-administered compounds metabolized by CYP3A, leading to DDI artifacts.

  • The Solution: Titrate your concentration down. Because the IC₅₀ for human P2X7 is exceptionally low (4 nM)[1], a working concentration of 50–100 nM is more than sufficient to achieve >90% receptor occupancy without triggering CYP3A inhibition.

Q2: In my high-throughput calcium flux assay, JNJ-54166060 at 10 µM blocks ATP-induced signaling, but the phenotype doesn't match my P2X7 knockout control. What is happening?

  • The Causality: The P2X7 receptor has a uniquely poor affinity for its endogenous agonist, ATP, compared to other P2X family members (e.g., P2X2, P2X4)[4]. To activate P2X7, researchers often use millimolar concentrations of ATP, which inadvertently hyper-activates every other purinergic receptor on the cell surface. When you apply JNJ-54166060 at a massive excess (10 µM), orthosteric and allosteric antagonists can lose their strict selectivity, partially blocking these other P2X channels and creating a convoluted calcium flux signature that does not match a clean P2X7 genetic knockout[4].

  • The Solution: Switch your agonist from ATP to BzATP (a more selective P2X7 agonist) and reduce your JNJ-54166060 concentration to <1 µM. Validate this using Protocol 2 below.

Self-Validating Experimental Protocols

To ensure data integrity, every protocol below is designed as a "self-validating system" incorporating internal controls that immediately flag experimental failure.

Protocol 1: CYP3A4 Inhibition Counter-Screening Assay

Objective: Verify that your chosen working concentration of JNJ-54166060 does not inhibit CYP3A4 metabolism.

  • Preparation: Plate human liver microsomes (HLMs) at 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Addition: Add JNJ-54166060 at your intended experimental concentration (e.g., 100 nM) and at a known toxicological threshold (10 µM).

  • Self-Validation Mechanism (Critical Step): Include a vehicle control (0.1% DMSO) and a positive control for CYP3A4 inhibition (1 µM Ketoconazole). Logic: If the Ketoconazole well fails to inhibit metabolism, your HLMs are inactive, and the assay is void.

  • Substrate Incubation: Add 2.5 µM midazolam (a specific CYP3A4 probe) and initiate the reaction with 1 mM NADPH. Incubate at 37°C for exactly 10 minutes.

  • Termination & Readout: Quench the reaction with ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant for 1-hydroxymidazolam formation via LC-MS/MS.

  • Interpretation: If 1-hydroxymidazolam levels in the 100 nM JNJ-54166060 well match the vehicle control, CYP3A4 is uninhibited, validating your concentration.

Protocol 2: P2X7 Target Engagement & Selectivity Profiling (Calcium Flux)

Objective: Confirm that JNJ-54166060 is selectively antagonizing P2X7 without cross-reacting with other purinergic receptors.

  • Cell Preparation: Seed wild-type macrophages (or recombinant HEK293-hP2X7 cells) at 50,000 cells/well in a 96-well plate.

  • Dye Loading: Incubate cells with 2 µM Fluo-4 AM calcium indicator in assay buffer for 45 minutes at 37°C. Wash twice to remove extracellular dye.

  • Antagonist Pre-incubation: Treat cells with a titration of JNJ-54166060 (10 nM to 1 µM) for 30 minutes.

  • Self-Validation Mechanism (Critical Step): Run parallel assay wells using a highly selective P2X7 agonist (BzATP, 100 µM) versus a pan-P2X agonist (ATP, 1 mM). Additionally, include a P2X7-knockout cell line. Logic: The knockout line establishes the absolute baseline of non-P2X7 calcium flux; any flux observed here is purely off-target.

  • Kinetic Readout: Inject the agonist and immediately measure fluorescence (Ex 488 nm / Em 525 nm) continuously for 3 minutes using a kinetic plate reader (e.g., FLIPR).

  • Interpretation: High-fidelity selectivity is confirmed if JNJ-54166060 completely ablates the BzATP-induced flux at <100 nM, while having absolutely no effect on the residual ATP-induced flux in the knockout cells.

References
  • Title: Identification of (R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone (JNJ 54166060)
  • Title: JNJ-54166060 | P2X7 Receptor Antagonist Source: MedChemExpress URL
  • Title: Unlocking the therapeutic potential of P2X7 receptor: a comprehensive review of its role in neurodegenerative disorders Source: Frontiers URL
  • Title: Ionotropic purinergic receptor 7 (P2X7)

Sources

Optimization

Technical Support Center: Optimizing JNJ-54166060 Oral Formulation for Maximum Bioavailability

Welcome to the Formulation & Pharmacokinetics Technical Support Center for JNJ-54166060 . As a highly potent, selective, and orally bioavailable P2X7 receptor antagonist, JNJ-54166060 is a critical asset in neuroinflamma...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Pharmacokinetics Technical Support Center for JNJ-54166060 . As a highly potent, selective, and orally bioavailable P2X7 receptor antagonist, JNJ-54166060 is a critical asset in neuroinflammatory and psychiatric drug development[1]. While the compound exhibits robust baseline oral bioavailability, its physicochemical properties require precise formulation strategies—such as nanosuspension engineering—to ensure dose-proportional exposure, mitigate dissolution-rate limited absorption, and prevent metabolic bottlenecks during preclinical and clinical scale-up[2].

This guide provides field-proven workflows, self-validating protocols, and advanced troubleshooting for researchers optimizing JNJ-54166060.

Quantitative Pharmacokinetic Baseline

Before optimizing your formulation, it is critical to benchmark against the established preclinical pharmacokinetic (PK) profile of JNJ-54166060. The compound demonstrates low-to-moderate clearance and excellent absorption when optimally formulated[1],[2].

Table 1: Preclinical Pharmacokinetic Profile of JNJ-54166060

SpeciesAdministered DoseBioavailability (F%)Cmax (ng/mL)Terminal T1/2 (h)Clearance (mL/min/kg)
Rat 5.0 mg/kg (Oral)55%3751.730
Dog 5.0 mg/kg (Oral)>100%124911.95.5
Monkey 5.0 mg/kg (Oral)54%3894.214

(Note: Human predicted dose is 120 mg QD based on these preclinical safety margins and clearance rates[2].)

Mechanistic Context: P2X7 Receptor Signaling

Understanding the target is essential for designing relevant in vivo pharmacodynamic readouts. JNJ-54166060 acts by blocking the ATP-gated P2X7 cation channel, preventing the downstream assembly of the NLRP3 inflammasome and subsequent release of pro-inflammatory cytokines like IL-1β[3].

P2X7Pathway ATP Extracellular ATP (Danger Signal) P2X7 P2X7 Receptor (Cation Channel) ATP->P2X7 Activates Inflammasome NLRP3 Inflammasome Assembly P2X7->Inflammasome K+ Efflux / Ca2+ Influx JNJ JNJ-54166060 (Potent Antagonist) JNJ->P2X7 Inhibits (IC50 4nM) Cytokines IL-1β / IL-18 Release (Neuroinflammation) Inflammasome->Cytokines Caspase-1 Cleavage

Figure 1: Mechanism of action of JNJ-54166060 inhibiting the P2X7-mediated neuroinflammatory cascade.

Formulation Optimization Workflow

To achieve the >50% bioavailability seen in preclinical species, researchers must overcome the dissolution-rate limited absorption typical of the imidazo[4,5-c]pyridine class[2]. The workflow below outlines the critical path from raw Active Pharmaceutical Ingredient (API) to a highly bioavailable nanosuspension.

FormulationWorkflow API JNJ-54166060 API (Poor Aqueous Solubility) Milling Wet Media Milling (Particle Size Reduction) API->Milling Stabilization Polymer/Surfactant Stabilization (HPMC / Tween 80) Milling->Stabilization Nanosuspension Stable Nanosuspension (<300 nm) Stabilization->Nanosuspension InVitro In Vitro Dissolution (Biorelevant Media) Nanosuspension->InVitro InVivo In Vivo PK (Rat/Dog/Monkey) (Bioavailability Assessment) Nanosuspension->InVivo InVitro->InVivo Predictive Correlation

Figure 2: End-to-end formulation workflow for optimizing JNJ-54166060 oral bioavailability.

Step-by-Step Experimental Methodologies

Protocol A: Preparation of JNJ-54166060 Nanosuspension via Wet Media Milling

Scientific Rationale: Reducing the particle size of JNJ-54166060 into the nanometer range exponentially increases the surface area-to-volume ratio. According to the Noyes-Whitney equation, this maximizes the dissolution rate in the GI tract, directly translating to higher Cmax and overall bioavailability[3].

  • Vehicle Preparation: Prepare an aqueous vehicle comprising 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC E5) and 0.1% (w/v) Tween 80.

    • Causality: HPMC provides steric stabilization to keep particles separated, while Tween 80 reduces interfacial tension, preventing Ostwald ripening (the growth of large particles at the expense of smaller ones).

  • API Wetting: Disperse JNJ-54166060 API (e.g., 10 mg/mL) into the vehicle under high-shear mixing (5,000 rpm for 5 mins) to ensure complete wetting of the hydrophobic powder.

  • Media Milling: Transfer the suspension to a planetary micro-mill containing 0.5 mm yttrium-stabilized zirconium oxide beads. Mill at 400 rpm for 60 minutes in 15-minute cycles. Use 5-minute cooling intervals between cycles to prevent thermal degradation of the API.

  • Self-Validating QC Step: Extract a 10 μL aliquot and measure particle size via Dynamic Light Scattering (DLS).

    • Validation Criteria: The protocol is successful, and the formulation is ready for dosing, only if the Z-average is <300 nm and the Polydispersity Index (PDI) is <0.2.

Protocol B: Biorelevant Dissolution Testing (FaSSIF)

Scientific Rationale: Standard aqueous buffers fail to predict the in vivo behavior of lipophilic compounds. Fasted State Simulated Intestinal Fluid (FaSSIF) mimics the bile salt and phospholipid concentrations of the gut, providing a highly predictive in vitro-in vivo correlation (IVIVC).

  • Media Preparation: Prepare 500 mL of FaSSIF at pH 6.5, equilibrated to 37°C in a USP Apparatus II (Paddle) system.

  • Assay Initiation: Introduce the JNJ-54166060 nanosuspension (equivalent to 10 mg API) into the vessel. Set paddle speed to 50 rpm.

  • Sampling: Withdraw 2 mL aliquots at 5, 10, 15, 30, and 60 minutes. Immediately filter the aliquots through a 0.1 μm syringe filter to separate dissolved API from undissolved nanoparticles.

  • Self-Validating QC Step: Quantify dissolved API via HPLC-UV.

    • Validation Criteria: An optimized nanosuspension must achieve >80% dissolution within 15 minutes. If it falls below this threshold, the particle size is too large or the API has agglomerated.

Troubleshooting & FAQs

Q1: Why is my JNJ-54166060 nanosuspension agglomerating and losing bioavailability over time? A: Agglomeration in P2X7 antagonist nanosuspensions is typically driven by Ostwald ripening due to temperature fluctuations or insufficient steric hindrance.

  • Actionable Solution: Increase the ratio of your polymeric stabilizer (HPMC) to your surfactant. Ensure the formulation is stored at a strictly controlled 4°C. If agglomeration persists, verify that the API polymorph hasn't shifted to a less stable form during the high-energy milling process by analyzing the suspension via Powder X-Ray Diffraction (PXRD).

Q2: How do I overcome the non-linear pharmacokinetics observed at higher oral doses? A: JNJ-54166060 has a predicted human dose of 120 mg QD[2]. At higher preclinical doses, absorption becomes heavily dissolution-rate limited, leading to a plateau in Cmax.

  • Actionable Solution: Transition from a standard micro-suspension (e.g., simple 0.5% Methocel) to the stabilized nanosuspension described in Protocol A. The nanosuspension ensures that the dissolution rate outpaces the gastrointestinal transit time, restoring dose-proportional exposure.

Q3: JNJ-54166060 shows regioselective CYP3A inhibition. How does this affect my formulation choices? A: Literature indicates that JNJ-54166060 is a regioselective inhibitor of midazolam CYP3A metabolism[2].

  • Actionable Solution: When conducting in vivo PK studies, strictly avoid co-administering vehicles or excipients that are heavily metabolized by, or act as inhibitors of, CYP3A (e.g., certain lipid-based excipients like Cremophor EL or high doses of Tween 80). Stick to inert polymeric stabilizers (like HPMC) to avoid confounding first-pass metabolism data and artificially inflating your bioavailability metrics.

Q4: What is the optimal vehicle for preclinical oral gavage to match the published 55% rat bioavailability? A: The baseline 55% bioavailability in rats (at 5 mg/kg)[1] was achieved using carefully optimized vehicles that maintain the API in a finely dispersed state.

  • Actionable Solution: If a true solution is required for low-dose PK, use 20% Hydroxypropyl-β-cyclodextrin (HPβCD) adjusted to an acidic pH, as the imidazopyridine core exhibits pH-dependent solubility. For higher doses, the 0.5% HPMC / 0.1% Tween 80 nanosuspension is mandatory.

References

  • Swanson DM, Savall BM, Coe KJ, et al. "Identification of (R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone (JNJ 54166060), a Small Molecule Antagonist of the P2X7 receptor." Journal of Medicinal Chemistry, 2016 Sep 22;59(18):8535-48. 2

  • MedChemExpress. "JNJ-54166060 | P2X7 Receptor Antagonist | Product Data and Pharmacokinetics." 1

  • ResearchGate. "The Identification of (R)-(2-chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone (JNJ 54166060), a small molecule antagonist of the P2X7 receptor." 3

Sources

Reference Data & Comparative Studies

Validation

JNJ-54166060: Navigating Species Selectivity in P2X7 Receptor Antagonism

Target Audience: Researchers, scientists, and drug development professionals. Focus: Pharmacological profiling, structural causality, and comparative experimental workflows for JNJ-54166060 across human and rodent models...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Focus: Pharmacological profiling, structural causality, and comparative experimental workflows for JNJ-54166060 across human and rodent models.

Executive Summary

The purinergic P2X7 receptor (P2X7R) is an ATP-gated non-selective cation channel predominantly expressed on microglia and immune cells. It acts as a critical gatekeeper for neuroinflammation via the activation of the NLRP3 inflammasome and subsequent IL-1β release[1]. Developing CNS-penetrant P2X7 antagonists is a major focus for treating neuropsychiatric and neurodegenerative disorders.

JNJ-54166060 is a highly potent, CNS-penetrant P2X7 antagonist based on a methyl-substituted 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine scaffold[2]. While it demonstrates excellent oral bioavailability and brain penetration, its application in preclinical development requires careful calibration due to a pronounced species selectivity profile: it is approximately 29-fold more potent at the human P2X7 receptor than the rat ortholog [3]. Understanding this divergence is critical for researchers to avoid under-dosing in rodent efficacy models, which can lead to false-negative translational outcomes.

Mechanistic Basis of Species Selectivity

Structural Divergence in the Allosteric Pocket

Most small-molecule P2X7 antagonists, including JNJ-54166060, do not bind to the orthosteric ATP-binding site. Instead, they occupy an allosteric binding pocket located at the interface of two adjacent subunits near the upper crown of the extracellular domain[4].

The species selectivity observed with JNJ-54166060 (Human IC50: 4 nM vs. Rat IC50: 115 nM) is driven by subtle amino acid variations within this allosteric pocket. In silico docking and mutagenesis studies of similar scaffolds have identified specific residues near transmembrane domain 1 that dictate binding affinity[5]. A critical determinant is residue 95 , which is a Phenylalanine (Phe95) in human P2X7 but a Leucine (Leu95) in rat P2X7[6]. The aromatic ring of Phe95 in the human receptor enables crucial π−π stacking interactions with the aromatic moieties of antagonists. The absence of this interaction in the rat receptor significantly reduces binding free energy, directly causing the rightward shift in the inhibitory concentration curve for JNJ-54166060.

G ATP Extracellular ATP / BzATP P2X7 P2X7 Receptor Channel ATP->P2X7 Activates JNJ JNJ-54166060 (Allosteric Antagonist) JNJ->P2X7 Inhibits (Species-Dependent) Ca2 Ca2+ / Na+ Influx K+ Efflux P2X7->Ca2 Pore Opening NLRP3 NLRP3 Inflammasome Ca2->NLRP3 Triggers IL1B IL-1β / IL-18 Release (Neuroinflammation) NLRP3->IL1B Cleavage & Secretion

Mechanism of P2X7 activation by ATP and species-dependent inhibition by JNJ-54166060.

Comparative Pharmacological Profiling

When designing preclinical studies, researchers must select P2X7 antagonists based on both their species equivalence and CNS penetrance. The table below objectively compares JNJ-54166060 against alternative benchmark compounds[3][7][8].

CompoundChemical ScaffoldHuman P2X7 IC50Rat P2X7 IC50Fold Difference (Rat/Human)CNS Penetrant
JNJ-54166060 Imidazopyridine4 nM115 nM~29x (Human Selective) Yes (B/P ratio ~0.84)
A-740003 Cyanoguanidine40 nM18 nM0.45x (Rat Selective)No
A-804598 Cyanoguanidine11 nM10 nM~1x (Equipotent)Yes
Lu AF27139 Triazolopiperidine12 nM2.2 nM0.18x (Rat Selective)Yes
JNJ-54175446 Triazolopyridine~3.1 nM~1.5 nM~0.5x (Equipotent)Yes (B/P ratio ~1.1)

Key Takeaway: While JNJ-54166060 is highly potent for human target validation, compounds like A-804598 or JNJ-54175446 are often preferred as "tool compounds" for rat models because their equipotency eliminates the need to artificially inflate the dose to achieve target engagement[7][9]. To achieve adequate receptor occupancy in rats with JNJ-54166060, oral doses of ~2.3 mg/kg (ED50) are required to overcome the 115 nM IC50 threshold[2].

Experimental Validation Protocols

To objectively verify the species selectivity of JNJ-54166060 in your own laboratory, the following self-validating protocols must be employed.

Protocol 1: FLIPR Calcium Influx Assay (Cellular Potency)

Causality Check: P2X7 has a uniquely low affinity for endogenous ATP (EC50 in the mM range). Therefore, this protocol uses BzATP (2'(3')-O-(4-benzoylbenzoyl)adenosine-5'-triphosphate), a synthetic analog that is significantly more potent and stable, ensuring a robust and reproducible assay window[1][7].

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells stably transfected with either recombinant human P2X7 (hP2X7) or rat P2X7 (rP2X7) into 384-well poly-D-lysine coated plates at 20,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove culture media and add 20 μL of calcium-sensitive dye (e.g., Fluo-4 AM) diluted in assay buffer (HBSS supplemented with 20 mM HEPES and 0.1% BSA, pH 7.4). Incubate for 60 minutes at 37°C.

  • Compound Pre-incubation: Prepare a 10-point serial dilution of JNJ-54166060 (ranging from 0.1 nM to 10 μM). Add 10 μL of the compound to the cells and pre-incubate for 30 minutes at room temperature. Self-Validation Control: Include A-804598 as a positive control; it should yield identical IC50 values (~10 nM) on both human and rat plates, confirming that both cell lines are equally responsive.

  • Agonist Challenge: Using a Fluorometric Imaging Plate Reader (FLIPR), inject an EC80​ concentration of BzATP (predetermined for each cell line to prevent ceiling effects that mask competitive/allosteric antagonism).

  • Kinetic Readout: Record fluorescence (Excitation 488 nm / Emission 525 nm) continuously for 3 minutes.

  • Data Analysis: Calculate the maximum fluorescence minus baseline. Fit the data to a 4-parameter logistic non-linear regression model to derive the IC50.

G Cells HEK293 Cells (hP2X7 vs rP2X7) Dye Load Calcium-Sensitive Dye (Fluo-4 AM) Cells->Dye Compound Pre-incubate with JNJ-54166060 (Concentration Curve) Dye->Compound Agonist Stimulate with EC80 BzATP Compound->Agonist Readout FLIPR Kinetic Readout (Ca2+ Fluorescence) Agonist->Readout Analysis Calculate IC50 (Human vs Rat) Readout->Analysis

Step-by-step FLIPR calcium flux assay workflow for determining P2X7 species selectivity.

Protocol 2: Ex Vivo IL-1β Release Assay (Functional Target Engagement)

Causality Check: Calcium flux is a proximal readout. To prove that JNJ-54166060 functionally halts neuroinflammation, downstream inflammasome inhibition must be measured.

  • Blood Collection: Collect whole blood from human donors and Sprague-Dawley rats into heparinized tubes.

  • Priming: Add Lipopolysaccharide (LPS) at 1 μg/mL to prime the macrophages/microglia (upregulating pro-IL-1β and NLRP3 expression). Incubate for 2 hours at 37°C.

  • Antagonist Addition: Spike in JNJ-54166060 at varying concentrations (10 nM to 5 μM) and incubate for 30 minutes.

  • Activation: Add 1 mM BzATP to trigger P2X7-mediated pore formation and inflammasome assembly. Incubate for 30 minutes.

  • Quantification: Centrifuge the samples to isolate plasma. Quantify mature, secreted IL-1β using species-specific ELISA kits. The functional IC50 for IL-1β inhibition will closely mirror the FLIPR calcium flux IC50, validating the mechanism of action[7].

Conclusion & Translational Strategy

JNJ-54166060 is a highly optimized molecule with excellent pharmacokinetic properties, including high oral bioavailability (55% in rats) and a favorable brain-to-plasma ratio[3][10]. However, its 29-fold drop in potency at the rat P2X7 receptor requires strategic dosing. When transitioning from human in vitro assays to rat in vivo models, researchers must utilize pharmacokinetic/pharmacodynamic (PK/PD) modeling to ensure free brain concentrations exceed the rat IC50 of 115 nM. Failure to account for this structural and pharmacological divergence will result in incomplete target engagement and flawed efficacy readouts.

References

  • Swanson, D. M., et al. "Identification of (R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone (JNJ 54166060), a Small Molecule Antagonist of the P2X7 receptor". Journal of Medicinal Chemistry.[Link]

  • Bhattacharya, A., et al. "Recent Advances in CNS P2X7 Physiology and Pharmacology: Focus on Neuropsychiatric Disorders". Frontiers in Pharmacology.[Link]

  • Caseley, E. A., et al. "Docking of competitive inhibitors to the P2X7 receptor family reveals key differences responsible for changes in response between rat and human". Bioorganic & Medicinal Chemistry Letters.[Link]

  • Michel, A. D., et al. "Identification of regions of the P2X(7) receptor that contribute to human and rat species differences in antagonist effects". British Journal of Pharmacology. [Link]

  • Di Virgilio, F., et al. "The P2X7 receptor: a main player in inflammation". University of Ferrara (Unife).[Link]

  • Karstens, W. F., et al. "Synthesis and Characterization of the Novel Rodent-Active and CNS-Penetrant P2X7 Receptor Antagonist Lu AF27139". Journal of Medicinal Chemistry.[Link]

  • McCarthy, B. P., et al. "Ionotropic purinergic receptor 7 (P2X7) channel structure and pharmacology provides insight regarding non-nucleotide agonism". Channels (Taylor & Francis).[Link]

Sources

Comparative

Validation of JNJ-54166060 Target Engagement in Ex Vivo Brain Tissue: A Comparative Guide

As the neuropharmacology field increasingly targets neuroinflammation for the treatment of mood disorders, neurodegenerative diseases, and traumatic brain injury, the purinergic P2X7 receptor has emerged as a critical th...

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Author: BenchChem Technical Support Team. Date: April 2026

As the neuropharmacology field increasingly targets neuroinflammation for the treatment of mood disorders, neurodegenerative diseases, and traumatic brain injury, the purinergic P2X7 receptor has emerged as a critical therapeutic target[1],[2]. However, validating that a small molecule successfully crosses the blood-brain barrier (BBB) and engages this receptor in vivo is a major hurdle in drug development.

This guide provides an in-depth, objective comparison of the P2X7 antagonist JNJ-54166060 against alternative compounds, alongside a self-validating methodological framework for measuring ex vivo target engagement in brain tissue.

Mechanism of Action: P2X7 and Neuroinflammation

The P2X7 receptor is an ATP-gated non-selective cation channel predominantly expressed on microglia in the central nervous system (CNS)[1],[2]. Under pathological conditions, high concentrations of extracellular ATP act as a danger-associated molecular pattern (DAMP)[1]. Binding of ATP to P2X7 triggers massive potassium (K⁺) efflux and calcium (Ca²⁺) influx, which subsequently activates the NLRP3 inflammasome, leading to the cleavage and release of the pro-inflammatory cytokine IL-1β[1],[2].

JNJ-54166060 is a highly potent, selective, and orally bioavailable antagonist that blocks this channel, thereby halting the neuroinflammatory cascade at its initiation point[3],[4].

P2X7_Pathway ATP Extracellular ATP (Danger Signal) P2X7 P2X7 Receptor (Microglia) ATP->P2X7 Binds IonFlux K+ Efflux & Ca2+ Influx P2X7->IonFlux Channel Opens JNJ JNJ-54166060 (Antagonist) JNJ->P2X7 Blocks NLRP3 NLRP3 Inflammasome Activation IonFlux->NLRP3 Triggers IL1B IL-1β Release (Neuroinflammation) NLRP3->IL1B Cleaves Pro-IL-1β

P2X7 receptor signaling pathway and JNJ-54166060 mechanism of action.

Comparative Performance Analysis

When evaluating P2X7 antagonists for CNS applications, high binding affinity (IC₅₀) must be coupled with excellent brain penetration (Brain/Plasma ratio) and measurable in vivo efficacy (ED₅₀).

JNJ-54166060 was identified from a 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine scaffold and demonstrates robust target engagement with a brain-to-plasma ratio of approximately 0.84 to 1.1[1],[4]. While JNJ-54166060 serves as an exceptional preclinical tool compound, its metabolic profile (specifically CYP3A inhibition) led to the development of its successor, JNJ-54175446 , which exhibits higher metabolic stability and advanced to clinical trials[5],[6].

Table 1: Quantitative Comparison of CNS-Penetrant P2X7 Antagonists
CompoundPrimary TargetHuman IC₅₀Rat IC₅₀Brain/Plasma RatioIn Vivo ED₅₀ (Rat)Development Status
JNJ-54166060 P2X74 nM115 nM~0.84 - 1.12.3 mg/kgPreclinical Tool[1],[3]
JNJ-54175446 P2X73 nMHigh Affinity~1.10.46 mg/kgPhase 1/2 Clinical[5],[6]
AZ-10606120 P2X71.3 - 2.6 nM28 nM - 2 µMPoor / UnverifiedN/APreclinical Tool[1]
BBG (Brilliant Blue G) P2X7~200 nM~10 nMLowN/APreclinical Tool[7]

Data synthesis indicates that while AZ-10606120 has high human affinity, its poor or unverified BBB penetration limits its utility for central target engagement compared to the JNJ series[1].

Methodological Framework: Ex Vivo Target Engagement

To objectively validate that JNJ-54166060 successfully binds P2X7 in the brain, researchers utilize ex vivo autoradiography . This technique bridges the gap between in vivo pharmacokinetics and in vitro precision by dosing the animal live, but quantifying the receptor occupancy in extracted tissue[5],[4].

ExVivo_Workflow Dosing 1. In Vivo Dosing (Administer JNJ-54166060) Harvest 2. Tissue Harvesting (Extract Brain & Section) Dosing->Harvest Incubation 3. Radioligand Incubation (e.g., [3H]-Tracer) Harvest->Incubation Washing 4. Washing & Drying (Remove Unbound Tracer) Incubation->Washing Autorad 5. Autoradiography (Quantify Receptor Occupancy) Washing->Autorad

Step-by-step workflow for ex vivo autoradiography target engagement.

Detailed Step-by-Step Protocol & Causality

Step 1: In Vivo Dosing & Pharmacokinetic Distribution

  • Action: Administer JNJ-54166060 (e.g., 0.1 to 10 mg/kg) orally to rodent models. Wait for Tmax​ (typically 1-2 hours)[3].

  • Causality: Oral dosing evaluates the true physiological BBB penetration and compound stability. Waiting for Tmax​ ensures peak brain concentrations are reached before analysis, reflecting the drug's true therapeutic potential[3],[8].

Step 2: Tissue Harvesting & Cryopreservation

  • Action: Euthanize animals, rapidly extract the brain, and flash-freeze in isopentane over dry ice. Section brains at 20 µm using a cryostat.

  • Causality: Flash-freezing immediately halts enzymatic degradation and prevents the dissociation of the bound drug from the receptor. This "locks" the in vivo occupancy state for accurate ex vivo analysis.

Step 3: Radioligand Incubation

  • Action: Incubate brain sections with a high-affinity P2X7 radiotracer (e.g.,[³H]-JNJ-54175446 or [³H]-JNJ-54166060) in assay buffer[4].

  • Causality: The radiotracer competitively binds only to the P2X7 receptors not already occupied by the dosed JNJ-54166060. Therefore, a lower radioactive signal directly correlates with higher target engagement by the unlabelled drug[5],[4].

Step 4: Stringent Washing

  • Action: Wash sections successively in ice-cold buffer, followed by a rapid dip in ice-cold distilled water.

  • Causality: Ice-cold temperatures drastically reduce the off-rate of the bound radioligand. The buffer washes remove non-specifically bound tracer, while the final water dip removes buffer salts that could interfere with autoradiographic imaging.

Step 5: Autoradiographic Imaging & Quantification

  • Action: Appose dried sections to phosphor-imaging plates alongside radioactive standards. Scan and quantify signal intensity in P2X7-rich regions (e.g., hippocampus, prefrontal cortex)[1],[5].

  • Causality: Phosphor-imaging provides high-resolution spatial mapping of receptor occupancy, allowing precise mathematical quantification of ED₅₀ values (e.g., 2.3 mg/kg for JNJ-54166060)[3].

Assay Self-Validation System

To ensure the trustworthiness of the data, this protocol must operate as a self-validating system utilizing three distinct controls:

  • 0% Occupancy Baseline (Negative Control): Vehicle-dosed animals establish the maximum possible radiotracer binding.

  • 100% Occupancy Baseline (Positive Control): Sections from vehicle-dosed animals are co-incubated with a saturating concentration (10 µM) of an unlabeled P2X7 antagonist. This defines non-specific background binding.

  • Internal PK/PD Correlation: Blood samples taken at the time of tissue harvest measure plasma drug concentration. The calculated target engagement must mathematically correlate with free brain and plasma concentrations, ensuring the observed occupancy is pharmacokinetically driven rather than an artifact[4].

Conclusion

JNJ-54166060 represents a critical milestone in the validation of P2X7 as a druggable target for CNS disorders. By utilizing rigorous, self-validating ex vivo autoradiography protocols, researchers can definitively prove that compounds like JNJ-54166060 not only penetrate the BBB but actively engage microglial P2X7 receptors to halt neuroinflammation[1],[3]. While newer iterations like JNJ-54175446 have optimized metabolic profiles for clinical use[5], JNJ-54166060 remains a gold-standard reference compound for preclinical target engagement assays.

References

  • Source: whiterose.ac.
  • Identification of (R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone (JNJ 54166060)
  • Source: medchemexpress.
  • Source: acs.
  • Source: nih.
  • The Identification of (R)-(2-chloro-3-(trifluoromethyl)phenyl)... (JNJ 54166060)
  • Purinergic Receptor (P2X7R)

Sources

Validation

Preclinical Pharmacokinetic Profile of JNJ-54166060: An In-Depth Technical Guide and Comparative Analysis

Executive Summary The purinergic P2X7 receptor (P2X7R) has emerged as a critical gatekeeper of neuroinflammation, directly regulating the release of pro-inflammatory cytokines such as IL-1β and IL-18. For drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The purinergic P2X7 receptor (P2X7R) has emerged as a critical gatekeeper of neuroinflammation, directly regulating the release of pro-inflammatory cytokines such as IL-1β and IL-18. For drug development professionals, designing a P2X7R antagonist that balances central nervous system (CNS) penetrance with optimal pharmacokinetic (PK) stability remains a significant challenge.

This guide provides a comprehensive comparative analysis of JNJ-54166060 , a potent imidazopyridine-based P2X7R antagonist [1]. By benchmarking its clearance rates, half-life, and bioavailability against early tool compounds (JNJ-47965567) and next-generation clinical candidates (JNJ-54175446), this guide illuminates the causality behind lead optimization and provides field-proven protocols for evaluating preclinical PK parameters.

Mechanistic Rationale: P2X7 Receptor Antagonism

During cellular stress or tissue injury, high concentrations of extracellular ATP act as a danger-associated molecular pattern (DAMP), activating the P2X7 receptor. This activation opens a non-selective cation pore, leading to massive potassium efflux and calcium influx. The resulting ionic imbalance triggers the assembly of the NLRP3 inflammasome, culminating in caspase-1-dependent cleavage and release of IL-1β.

JNJ-54166060 acts as a competitive antagonist, blocking this ion flux and halting the neuroinflammatory cascade at its initiation point [1].

P2X7_Signaling ATP Extracellular ATP (Danger Signal) P2X7 P2X7 Receptor (Cation Channel) ATP->P2X7 Activates Ions K+ Efflux & Ca2+ Influx P2X7->Ions Pore Opening JNJ JNJ-54166060 (Competitive Antagonist) JNJ->P2X7 Blocks NLRP3 NLRP3 Inflammasome Assembly Ions->NLRP3 Triggers IL1B IL-1β / IL-18 Release (Neuroinflammation) NLRP3->IL1B Caspase-1 Cleavage

Mechanism of P2X7 receptor activation and inhibition by JNJ-54166060 in neuroinflammation.

Comparative Pharmacokinetic Analysis

To understand the utility of JNJ-54166060, it must be contextualized within the broader landscape of P2X7R antagonists. While JNJ-54166060 demonstrates excellent target affinity (IC50 = 4 nM for human P2X7) and a favorable brain-to-plasma ratio (~3.0), its metabolic clearance profile reveals specific liabilities that drove the development of subsequent clinical candidates like JNJ-54175446 [2, 3].

Quantitative PK Summary Across Preclinical Models
Pharmacokinetic ParameterSpeciesJNJ-54166060 (Imidazopyridine)JNJ-54175446 (Next-Gen Clinical)JNJ-47965567 (Early Tool)
Clearance (mL/min/kg) Rat30.02.9Moderate
Dog5.50.9N/A
Monkey14.04.4N/A
Half-Life (h, IV) Rat1.78.6~1.0 - 2.0
Dog11.932.0N/A
Monkey4.26.9N/A
Oral Bioavailability (%) Rat55%96%Moderate
Dog>100%164%N/A
Monkey54%157%N/A
CYP3A Inhibition (IC50) In Vitro2.0 µM (Regioselective)>19.0 µM (None)N/A

Causality in Experimental Design: Why Clearance Matters

In CNS drug development, achieving a low clearance rate is not merely a convenience—it is a mechanistic necessity.

The Hepatic Extraction Ratio: Rat hepatic blood flow is approximately 55 mL/min/kg. JNJ-54166060 exhibits a clearance of 30 mL/min/kg in rats, translating to a moderate hepatic extraction ratio ( E≈0.54 ) [1]. While this allows for sufficient exposure to achieve an ED50 of 2.3 mg/kg, the relatively rapid elimination (T1/2 = 1.7 h) means the drug cannot sustain 24-hour target engagement without administering high doses. High Cmax levels often exacerbate off-target effects.

Overcoming CYP Liabilities: A critical finding during the preclinical evaluation of JNJ-54166060 was its regioselective inhibition of midazolam CYP3A metabolism (IC50 = 2 µM) [1]. This drug-drug interaction (DDI) liability, combined with its moderate clearance, limited its clinical viability. By analyzing these specific clearance bottlenecks, researchers optimized the scaffold to create JNJ-54175446, which dropped rat clearance to an exceptional 2.9 mL/min/kg ( E≈0.05 ), extended the half-life to 8.6 hours, and completely abolished CYP3A inhibition [2].

Core Experimental Protocols

The following self-validating protocols detail the standard methodologies used to generate the comparative PK and pharmacodynamic data discussed above.

Protocol A: Intravenous and Oral Pharmacokinetic Profiling

Objective: Determine systemic clearance, volume of distribution, and oral bioavailability.

  • Formulation Preparation: Formulate the IV dose (1.0 mg/kg) in 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) to ensure complete dissolution. Formulate the oral dose (5.0 mg/kg) in 0.5% Methocel.

  • Animal Dosing: Utilize fasted male Sprague-Dawley rats equipped with jugular vein catheters.

    • Causality: Fasting eliminates absorption variability caused by food-drug interactions in the GI tract, ensuring that calculated bioavailability (%F) reflects the intrinsic properties of the molecule rather than dietary artifacts.

  • Serial Blood Sampling: Collect 200 µL of blood at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into EDTA-coated tubes.

    • Causality: Dense early time points (0.08–0.5h) are critical for accurately capturing the distribution phase (alpha phase) and Cmax, while the 24h point ensures accurate calculation of the terminal elimination half-life (beta phase).

  • Sample Preparation & LC-MS/MS: Precipitate plasma proteins using 3 volumes of cold acetonitrile containing a stable isotope-labeled internal standard. Centrifuge at 14,000 x g for 10 mins. Analyze the supernatant via LC-MS/MS in positive ESI mode.

    • Trustworthiness: The inclusion of an internal standard creates a self-validating assay by correcting for matrix effects and ion suppression during mass spectrometry.

  • Data Analysis: Calculate parameters using Non-Compartmental Analysis (NCA). Clearance (CL) is strictly derived as CL=DoseIV​/AUCIV​ .

Protocol B: In Vivo CNS Target Engagement via Microdialysis

Objective: Validate that the brain-penetrant concentration is functionally sufficient to block P2X7-mediated IL-1β release.

  • Stereotaxic Surgery: Implant a microdialysis guide cannula into the rat hippocampus (AP -3.8, ML -2.0, DV -3.0). Allow 5-7 days for recovery.

    • Causality: The hippocampus is selected due to its high density of microglial P2X7 receptors and its direct relevance to the pathophysiology of neuroinflammatory mood disorders.

  • Baseline Sampling (Internal Control): Perfuse artificial cerebrospinal fluid (aCSF) through the probe at 2 µL/min. Collect baseline dialysate for 2 hours.

    • Trustworthiness: Establishing a pre-stimulation baseline for each animal ensures the protocol is self-validating, controlling for individual variations in basal neuroinflammation caused by the probe insertion itself.

  • Drug Administration & Stimulation: Administer JNJ-54166060 (PO). One hour later, switch the perfusion fluid to aCSF containing 5 mM BzATP (a selective P2X7 agonist) for 60 minutes to provoke local IL-1β release.

  • Cytokine Quantification: Analyze dialysate fractions using a high-sensitivity Luminex multiplex assay for IL-1β. Comparing BzATP-stimulated IL-1β levels in vehicle-treated versus JNJ-54166060-treated rats confirms functional target engagement [3].

Conclusion

JNJ-54166060 represents a pivotal milestone in the evolution of CNS-penetrant P2X7R antagonists. While its moderate clearance rates (30 mL/min/kg in rats) and CYP3A inhibition profile relegated it to a preclinical tool compound, the rigorous PK profiling of this molecule directly informed the structural optimizations that led to highly stable, low-clearance clinical candidates like JNJ-54175446. For drug development professionals, the comparative data underscores the critical balance between target affinity, hepatic extraction ratios, and off-target metabolic liabilities.

References

  • Swanson DM, et al. "Identification of (R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone (JNJ 54166060), a Small Molecule Antagonist of the P2X7 receptor." Journal of Medicinal Chemistry, 2016. URL:[Link]

  • Letavic MA, et al. "Synthesis, SAR, and Pharmacological Characterization of Brain Penetrant P2X7 Receptor Antagonists." ACS Medicinal Chemistry Letters, 2017. URL:[Link]

  • Bhattacharya A, et al. "Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567." British Journal of Pharmacology, 2013. URL:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling JNJ-54166060

As a Senior Application Scientist, I approach laboratory safety not merely as a compliance checklist, but as a rigorous scientific discipline. Handling potent tool compounds like JNJ-54166060 requires an operational fram...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a compliance checklist, but as a rigorous scientific discipline. Handling potent tool compounds like JNJ-54166060 requires an operational framework built on the physicochemical and pharmacological realities of the molecule.

JNJ-54166060 is a highly selective, orally bioavailable antagonist of the P2X7 receptor[1][2]. Because it is specifically engineered to cross the blood-brain barrier (BBB) and modulate neuroinflammation[3][4], accidental occupational exposure poses a significant pharmacological risk. This guide provides a causality-driven, self-validating protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

Pharmacological Profile & Hazard Causality

To design an effective safety protocol, we must first quantify the hazard. JNJ-54166060 is typically supplied as a lyophilized powder. The primary occupational risk is the inhalation of aerosolized micro-particles during weighing, which bypasses first-pass metabolism and leads to rapid systemic and central nervous system (CNS) exposure.

Table 1: Quantitative Pharmacological Data of JNJ-54166060

ParameterSpecies / ModelValueSafety & Operational Implication
Target P2X7 ReceptorAntagonistModulates innate immunity; exposure suppresses normal inflammatory responses[3].
In Vitro Potency (IC50) Human4 nMExtremely potent; microgram-level exposures are pharmacologically active[1].
In Vitro Potency (IC50) Rat / Mouse115 nM / 72 nMHigh cross-species reactivity; active in standard rodent models[1].
Oral Bioavailability Rat55%High risk of systemic absorption upon accidental ingestion or mucosal contact[1].
Brain/Plasma Ratio Rat~0.84 to 3.0Readily crosses the BBB; acute CNS effects upon systemic exposure[3][4].
Clearance Rat30 mL/min/kgLow-moderate clearance; prolonged half-life (up to 11.9h in higher mammals)[1].

Molecular Mechanism of Action

Understanding the mechanism of action is critical for recognizing the biological consequences of exposure. Under physiological stress, extracellular ATP activates the P2X7 receptor, causing an influx of calcium and sodium. This ionic shift triggers the NLRP3 inflammasome, which cleaves pro-IL-1β into active IL-1β, driving neuroinflammation[3][5]. JNJ-54166060 powerfully antagonizes this pore-opening event[2][6].

G ATP Extracellular ATP P2X7 P2X7 Receptor ATP->P2X7 Activates IonFlux Ca2+ / Na+ Influx P2X7->IonFlux Pore Opening JNJ JNJ-54166060 JNJ->P2X7 Antagonizes NLRP3 NLRP3 Inflammasome IonFlux->NLRP3 Triggers IL1b IL-1β Release NLRP3->IL1b Cleaves Pro-IL-1β

Mechanism of P2X7 receptor antagonism by JNJ-54166060 inhibiting IL-1β release.

Risk-Mitigated PPE Strategy

Standard BSL-1/BSL-2 laboratory attire is insufficient when handling the raw powder of a highly penetrative, nanomolar-potency API. PPE selection must be driven by the specific physicochemical risks of the compound:

  • Respiratory Protection:

    • Requirement: Handle strictly within a certified localized exhaust ventilation (LEV) powder hood or Class II Biological Safety Cabinet (BSC). If unavailable, an N95/FFP3 respirator is mandatory.

    • Causality: Dry powders are highly susceptible to static-induced aerosolization. Inhalation leads to rapid CNS exposure due to the compound's high brain-to-plasma ratio[3][4].

  • Dermal Protection (Double Gloving):

    • Requirement: Inner layer of standard nitrile gloves, outer layer of extended-cuff nitrile gloves.

    • Causality: JNJ-54166060 is highly lipophilic (a prerequisite for BBB penetration). Lipophilic small molecules readily absorb through the stratum corneum, especially if accidentally dissolved in organic solvents like DMSO during stock preparation.

  • Ocular Protection:

    • Requirement: Wrap-around chemical splash goggles.

    • Causality: Prevents mucosal absorption of airborne particulates that standard safety glasses cannot block.

  • Body Protection:

    • Requirement: Front-closing, fluid-resistant laboratory coat with elastic cuffs to prevent wrist exposure.

Standard Operating Procedure: Reconstitution & Handling

This protocol outlines the creation of a 10 mM master stock solution. It is designed as a self-validating system : each step contains a verification checkpoint to ensure containment and experimental accuracy.

Step 1: Environmental Preparation

  • Ensure the LEV or powder hood is operational with a minimum face velocity of 0.5 m/s.

  • Wipe down the analytical microbalance with an anti-static solution.

  • Validation Checkpoint: Verify the balance reads exactly 0.0000 g and remains stable for 10 seconds. Fluctuation indicates turbulent airflow that could aerosolize the compound.

Step 2: Weighing the Powder

  • Use an anti-static polypropylene weigh boat. Scientific Insight: Standard polystyrene boats hold static charges that actively repel fine powders, causing invisible aerosolization of the API and loss of mass accuracy.

  • Carefully transfer the required mass of JNJ-54166060 using a grounded micro-spatula.

Step 3: Solubilization

  • Transfer the powder to an amber glass vial (to prevent any potential UV degradation).

  • Add the appropriate volume of anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 10 mM concentration. JNJ-54166060 is highly soluble in DMSO.

  • Validation Checkpoint: Vortex the solution for 30 seconds, then hold the vial against a light source. The solution must be completely transparent. Any visible particulate matter indicates incomplete dissolution, which compromises experimental reproducibility and creates a hidden, concentrated contact hazard.

Step 4: Aliquoting

  • Divide the master stock into 10–50 µL aliquots in tightly sealed microcentrifuge tubes.

  • Store immediately at -20°C or -80°C. Scientific Insight: Aliquoting prevents repeated freeze-thaw cycles, which cause the compound to precipitate out of the DMSO solution, altering the effective concentration and creating a particulate hazard upon the next use.

Decontamination & Waste Disposal Plan

Because JNJ-54166060 is biologically active at nanomolar concentrations[1], trace residues must be chemically neutralized and physically removed to protect downstream users of the workspace.

  • Solid Waste: All weigh boats, pipette tips, and outer gloves that contacted the raw powder or DMSO solution must be placed in a designated, sealable hazardous waste bag inside the hood before being transferred to the main laboratory solid waste bin.

  • Liquid Waste: Unused DMSO stock solutions must be disposed of in a clearly labeled "Halogen-Free Organic Solvent Waste" container. Never pour down the sink, as DMSO readily carries dissolved APIs through municipal water filtration systems.

  • Surface Decontamination:

    • First Pass: Wipe the balance and hood surfaces with 100% Isopropanol or 70% Ethanol to dissolve any residual lipophilic compound.

    • Second Pass: Wipe with distilled water to remove solvent residues.

    • Validation Checkpoint: Inspect the stainless steel surfaces under the hood light. Ensure no streaks or white residue remain, which would indicate incomplete solubilization during the cleaning phase.

References

  • MedChemExpress. "JNJ-54166060 | P2X7 Receptor Antagonist". MedChemExpress Product Datasheets.1

  • Swanson, D. M., et al. "Identification of (R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone (JNJ 54166060), a Small Molecule Antagonist of the P2X7 receptor." ACS Publications: Journal of Medicinal Chemistry. 2

  • Jiang, W., et al. "ATP-activated P2X7 receptor in the pathophysiology of mood disorders and as an emerging target for the development of novel antidepressants." White Rose Research Online. 3

  • Bhattacharya, A., et al. "Recent Advances in CNS P2X7 Physiology and Pharmacology: Focus on Neuropsychiatric Disorders." Frontiers in Pharmacology. 4

  • PMC / National Institutes of Health. "Unlocking the therapeutic potential of P2X7 receptor: a comprehensive review of its role in neurodegenerative disorders." NIH National Library of Medicine. 5

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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